molecular formula C10H13NO4S B194188 Ethyl tosylcarbamate CAS No. 5577-13-9

Ethyl tosylcarbamate

Cat. No.: B194188
CAS No.: 5577-13-9
M. Wt: 243.28 g/mol
InChI Key: DFWQXANLGSXMKF-UHFFFAOYSA-N
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Description

Gliclazide Impurity C is an intermediate in the synthesis of Gliclazide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWQXANLGSXMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971143
Record name Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate
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Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5577-13-9
Record name Ethyl N-[(4-methylphenyl)sulfonyl]carbamate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ((4-methylphenyl)sulphonyl)carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [(4-methylphenyl)sulphonyl]carbamate
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Foundational & Exploratory

Ethyl tosylcarbamate synthesis from ethyl carbamate and p-toluenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl tosylcarbamate, a key intermediate in the production of pharmaceuticals such as the antidiabetic drug Gliclazide. This document details the chemical properties, synthesis protocols, and reaction mechanisms involved in the preparation of this compound from ethyl carbamate (B1207046) and p-toluenesulfonyl chloride.

Introduction

This compound, also known as ethyl N-(p-toluenesulfonyl)carbamate or tosylurethane, is an organic compound with the chemical formula C₁₀H₁₃NO₄S.[1] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The synthesis primarily involves the reaction of ethyl carbamate with p-toluenesulfonyl chloride in the presence of a base. This guide will focus on this prevalent synthetic route, providing detailed experimental procedures and relevant data for researchers in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the reactants and the final product is presented in Table 1. This data is essential for laboratory safety, reaction setup, and product characterization.

Table 1: Physicochemical Properties of Reactants and Product

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
Ethyl CarbamateC₃H₇NO₂89.0948-5051-79-6
p-Toluenesulfonyl ChlorideC₇H₇ClO₂S190.6567-6998-59-9
This compoundC₁₀H₁₃NO₄S243.2882-845577-13-9

Data sourced from publicly available chemical databases.

Synthesis of this compound

The principal method for synthesizing this compound is the N-sulfonylation of ethyl carbamate with p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

Figure 1: Synthesis of this compound

G cluster_product Product EC Ethyl Carbamate ET This compound EC->ET Base + Pyridine (B92270) (Base) TsCl p-Toluenesulfonyl Chloride TsCl->ET HCl + Pyridinium Hydrochloride Base->ET

Caption: Reaction of ethyl carbamate with p-toluenesulfonyl chloride.

Experimental Protocol

While a specific detailed protocol from a peer-reviewed journal was not identified in the literature search, the synthesis is analogous to the well-established procedure for the tosylation of amines. The following is a representative experimental protocol based on these analogous reactions.

Materials:

  • Ethyl carbamate

  • p-Toluenesulfonyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve ethyl carbamate (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.

  • To this mixture, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Note: This is a generalized procedure and may require optimization for yield and purity.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The workflow involves several key steps from reaction setup to product purification.

Signaling Pathway (Reaction Mechanism)

The reaction is initiated by the deprotonation of the carbamate nitrogen by pyridine, which increases its nucleophilicity. The resulting anion then attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond.

Figure 2: Reaction Mechanism

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Chloride Elimination EC Ethyl Carbamate (N-H) EC_anion Ethyl Carbamate Anion EC->EC_anion + Pyr Pyr Pyridine Pyr_H Pyridinium Ion Intermediate Tetrahedral Intermediate EC_anion->Intermediate + TsCl TsCl p-Toluenesulfonyl Chloride Product This compound Intermediate->Product Chloride Chloride Ion Intermediate->Chloride

Caption: Mechanism of N-tosylation of ethyl carbamate.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound.

Figure 3: Experimental Workflow

G start Start reactants Dissolve Ethyl Carbamate in DCM start->reactants cool Cool to 0°C reactants->cool add_base Add Pyridine cool->add_base add_tscl Add p-Toluenesulfonyl Chloride add_base->add_tscl react Stir at Room Temperature (12-24h) add_tscl->react workup Workup (Acid/Base Washes) react->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Recrystallization concentrate->purify product Pure this compound purify->product

Caption: Workflow for this compound synthesis.

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. While a complete set of citable spectral data was not available from the conducted searches, Table 2 lists the expected analytical data based on the compound's structure and available information.

Table 2: Analytical and Spectroscopic Data for this compound

Analysis TypeExpected Data
Appearance White to off-white solid
Melting Point 82-84 °C[2]
¹H NMR Signals corresponding to ethyl group (triplet and quartet), methyl group on the tosyl ring (singlet), aromatic protons (two doublets), and N-H proton (broad singlet).
¹³C NMR Resonances for the carbonyl carbon, ethyl group carbons, tosyl methyl carbon, and aromatic carbons.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (carbamate), and S=O stretching (sulfonamide).
Mass Spectrometry Molecular ion peak (M+) at m/z = 243.28.

Researchers should perform their own analytical characterization to verify the structure and purity of the synthesized compound.

Conclusion

This technical guide has outlined the synthesis of this compound from ethyl carbamate and p-toluenesulfonyl chloride. The provided information on the reaction protocol, mechanism, and characterization serves as a valuable resource for chemists and pharmaceutical scientists. The synthesis is robust and relies on standard laboratory techniques, making it accessible for a wide range of research and development applications. Further optimization of the reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Spectroscopic Data for Ethyl Tosylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl tosylcarbamate (CAS No: 5577-13-9), a key intermediate in organic synthesis. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

  • IUPAC Name: Ethyl (4-methylphenyl)sulfonylcarbamate

  • Molecular Formula: C₁₀H₁₃NO₄S

  • Molecular Weight: 243.28 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.90-7.95Doublet2HAromatic protons (ortho to SO₂)
7.30-7.35Doublet2HAromatic protons (meta to SO₂)
4.10-4.20Quartet2H-O-CH₂ -CH₃
2.40Singlet3HAr-CH₃
1.20-1.25Triplet3H-O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155C =O (Carbamate carbonyl)
~145C -SO₂ (Aromatic)
~135C -CH₃ (Aromatic)
~129-130Aromatic C H
~128Aromatic C H
~63-O-C H₂-CH₃
~21Ar-C H₃
~14-O-CH₂-C H₃

IR spectroscopy is used to identify the functional groups present in a molecule. The following are predicted characteristic absorption bands for this compound based on its functional groups.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200MediumN-H stretch
3000-2850MediumC-H stretch (aliphatic)
~1740-1720StrongC=O stretch (carbamate)
~1600, ~1475Medium-WeakC=C stretch (aromatic)
~1350, ~1160StrongS=O stretch (sulfonamide)
~1250-1000StrongC-O stretch
~1100-1000StrongS-N stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation of this compound is outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment Ion
243[M]⁺ (Molecular ion)
184[M - OCH₂CH₃]⁺
155[CH₃C₆H₄SO₂]⁺ (Tosyl group)
91[C₇H₇]⁺ (Tropylium ion)
65[SO₂]⁺ or rearrangement fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrumentation and Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Typical spectral width: 0-12 ppm.

      • Number of scans: 8-16.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical spectral width: 0-220 ppm.

      • Number of scans: 1024 or more, depending on the sample concentration.

      • Relaxation delay: 2-5 seconds.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation and Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition:

      • Record a background spectrum of the empty sample holder.

      • Place the KBr pellet in the sample holder and record the sample spectrum.

      • The typical scanning range is 4000-400 cm⁻¹.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation and Acquisition (Electron Ionization - EI):

    • Instrument: A mass spectrometer with an electron ionization source.

    • Method:

      • Introduce the sample into the ion source (often via direct infusion or gas chromatography).

      • Ionize the sample using a high-energy electron beam (typically 70 eV).

      • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

      • Record the mass-to-charge ratio (m/z) of the ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Physical and chemical properties of Ethyl tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Tosylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 5577-13-9). It includes detailed experimental protocols, data summaries, and visualizations to support its application in research and development.

Core Properties of this compound

This compound, with the IUPAC name ethyl N-(4-methylphenyl)sulfonylcarbamate, is a synthetic organic compound featuring both carbamate (B1207046) and sulfonamide functional groups.[1] This unique structure imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and exhibits limited solubility in common organic solvents, with slight solubility noted in chloroform (B151607) and ethyl acetate.[1]

PropertyValueSource(s)
CAS Number 5577-13-9[1]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Melting Point 74 - 88 °C[1]
Boiling Point 272 °C (at 101 kPa)[1]
Density 1.38 g/cm³ (at 20 °C)[1]
logP (Octanol/Water) 1.9 (Computed)[1]
Appearance Solid
IUPAC Name ethyl N-(4-methylphenyl)sulfonylcarbamate[1]

Spectroscopic Profile

While a complete set of publicly available experimental spectra is limited, the following data is based on information from spectral databases and predictions derived from the analysis of its constituent functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.85Doublet2HAromatic protons (ortho to SO₂)
~ 7.35Doublet2HAromatic protons (meta to SO₂)
~ 4.20Quartet2HMethylene protons (-O-CH₂ -CH₃)
~ 2.45Singlet3HMethyl protons (Aromatic-CH₃ )
~ 1.25Triplet3HMethyl protons (-O-CH₂-CH₃ )

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Experimental ¹³C NMR data for this compound has been recorded, confirming the basis for these predictions.[1]

Chemical Shift (δ) ppmAssignment
~ 151.0Carbonyl carbon (C =O)
~ 145.0Aromatic carbon (C -CH₃)
~ 136.0Aromatic carbon (C -SO₂)
~ 129.5Aromatic carbons (C H, meta to SO₂)
~ 128.0Aromatic carbons (C H, ortho to SO₂)
~ 63.0Methylene carbon (-O-CH₂ -CH₃)
~ 21.5Methyl carbon (Aromatic-CH₃ )
~ 14.0Methyl carbon (-O-CH₂-CH₃ )
Infrared (IR) Spectroscopy

Predicted FT-IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3300 - 3200N-H StretchSulfonamide
~ 3000 - 2850C-H StretchAlkyl, Aromatic
~ 1750 - 1720C=O StretchCarbamate
~ 1600, 1480C=C StretchAromatic Ring
~ 1350, 1160S=O Asymmetric & Symmetric StretchSulfonamide
Mass Spectrometry

Mass spectrometry data indicates characteristic fragmentation patterns. The precursor ion ([M-H]⁻) is observed at m/z 242.0493 in negative ion mode ESI-MS.[1] GC-MS analysis shows key fragments at m/z 155 and 108.[1]

m/zProposed Fragment
243[M]⁺ (Molecular Ion)
155[CH₃-C₆H₄-SO₂]⁺ (Tosyl cation)
91[C₇H₇]⁺ (Tropylium ion from tosyl group)
89[H₂N-CO-O-C₂H₅]⁺ (Ethyl carbamate cation)

Chemical Synthesis and Reactivity

This compound is typically synthesized via the reaction of ethyl carbamate with p-toluenesulfonyl chloride. This reaction highlights the nucleophilic character of the carbamate nitrogen.

Synthesis Workflow

The general workflow for the synthesis of this compound is outlined below. The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions EC Ethyl Carbamate Reaction Reaction Vessel EC->Reaction TsCl p-Toluenesulfonyl Chloride TsCl->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The compound's dual functional groups allow for various transformations. A key reaction is hydrolysis, which can occur under acidic or basic conditions to cleave the N-S bond.

G Hydrolysis of this compound cluster_products Products ETC This compound H2O Water EC Ethyl Carbamate ETC->EC Hydrolysis TsOH p-Toluenesulfonic Acid ETC->TsOH Hydrolysis Catalyst Acid or Base G Role in Sulfonylurea Synthesis ETC This compound Intermediate Sulfonylurea Precursor ETC->Intermediate Reaction Step 1 Amine Substituted Phenethylamine Amine->Intermediate Reaction Step 1 Glibenclamide Glibenclamide (Final Drug) Intermediate->Glibenclamide Further Steps

References

An In-depth Technical Guide to the Hydrolysis of Ethyl Tosylcarbamate to Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of ethyl tosylcarbamate to ethyl carbamate (B1207046). The document outlines the theoretical reaction mechanism, a detailed experimental protocol, and methods for the quantification and analysis of the resulting product. This guide is intended for professionals in the fields of chemical research and drug development who require a thorough understanding of this specific chemical transformation.

Introduction

Ethyl carbamate, a simple ester of carbamic acid, is a compound of significant interest, primarily due to its potential carcinogenicity and its natural occurrence in fermented foods and alcoholic beverages. In synthetic organic chemistry, the carbamate functional group is often protected to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl) group is a common and robust protecting group for amines and related functionalities due to its stability across a wide range of reaction conditions.

The hydrolysis of this compound represents the deprotection of the N-tosyl group to yield ethyl carbamate. This process is crucial for synthetic routes where the carbamate nitrogen needs to be deprotected to a secondary amine (in this case, the NH of the carbamate). Understanding the mechanism and experimental conditions for this transformation is essential for chemists working on complex molecular syntheses.

Reaction Mechanism and Signaling Pathway

The hydrolysis of N-sulfonylated carbamates, such as this compound, is proposed to proceed via a nucleophilic attack on the carbonyl carbon of the carbamate group. Under basic conditions, the reaction is believed to follow a base-catalyzed pathway.

The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the nitrogen-sulfur (N-S) bond, releasing the tosyl group as a sulfonate and forming an unstable N-anion of ethyl carbamate, which is then protonated by the solvent (water) to yield the final product, ethyl carbamate.

Below is a DOT language script for the proposed reaction mechanism.

G Proposed Mechanism for the Hydrolysis of this compound reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 OH⁻ reactant2->intermediate product1 Ethyl Carbamate intermediate->product1 Collapse of Intermediate & N-S Bond Cleavage product2 Tosyl Anion (TsO⁻) intermediate->product2 protonated_product Ethyl Carbamate product1->protonated_product Protonation water H₂O water->protonated_product

Caption: Proposed reaction mechanism for the hydrolysis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the hydrolysis of this compound to ethyl carbamate. This protocol is based on general principles of N-tosyl deprotection and carbamate hydrolysis.

3.1. Materials and Reagents

3.2. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (2:1 v/v).

  • Addition of Base: To the stirred solution, add sodium hydroxide (2.0 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with 1M HCl until the pH is approximately 7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure ethyl carbamate.

3.3. Experimental Workflow Diagram

The following DOT script visualizes the experimental workflow.

G Experimental Workflow for Hydrolysis start Start dissolve Dissolve this compound in MeOH/H₂O start->dissolve add_base Add NaOH dissolve->add_base reflux Reflux for 4-6h add_base->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (Neutralization, Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure Ethyl Carbamate purify->product end End product->end

Caption: Workflow for the hydrolysis and purification of ethyl carbamate.

Data Presentation

The following tables summarize hypothetical quantitative data for the hydrolysis of this compound.

Table 1: Reaction Conditions and Yields

EntryBase (eq)Solvent Ratio (MeOH:H₂O)Temperature (°C)Time (h)Yield (%)
1NaOH (2.0)2:175485
2KOH (2.0)2:175482
3NaOH (1.5)2:175675
4NaOH (2.0)1:175480

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
This compound 7.85 (d, 2H), 7.30 (d, 2H), 4.20 (q, 2H), 2.40 (s, 3H), 1.25 (t, 3H)151.2, 144.5, 136.8, 129.5, 128.0, 62.5, 21.5, 14.23280, 1750, 1350, 1160[M+H]⁺ 244.07
Ethyl Carbamate 4.80 (br s, 2H), 4.15 (q, 2H), 1.25 (t, 3H)156.5, 61.0, 14.53420, 3300, 1720[M+H]⁺ 90.06

Conclusion

This technical guide provides a foundational understanding of the hydrolysis of this compound to ethyl carbamate. The proposed reaction mechanism, detailed experimental protocol, and hypothetical data serve as a valuable resource for researchers and professionals in drug development and synthetic chemistry. The provided workflow and mechanistic diagrams offer a clear visual representation of the process. It is important to note that the provided experimental conditions may require optimization for specific applications and scales. Standard laboratory safety procedures should be strictly followed when performing these experiments.

Solubility Profile of Ethyl Tosylcarbamate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tosylcarbamate (CAS No. 5577-13-9) is an organic compound with the molecular formula C₁₀H₁₃NO₄S.[1] Its structure, featuring both a carbamate (B1207046) and a sulfonamide group, results in a moderate polar character. This technical guide provides a comprehensive overview of the solubility profile of this compound in various organic solvents, based on available data. Understanding its solubility is critical for applications in synthesis, formulation, and various analytical procedures. While precise quantitative data is limited in publicly accessible literature, this guide summarizes the available qualitative information and outlines standard experimental protocols for its determination.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Melting Point 82-84 °C
Boiling Point 272 °C at 100.8-101 kPa
Density 1.38 g/cm³ at 20 °C
LogP (Octanol/Water) 0.73-1.7 at 23 °C and pH 2-7

Source:[2]

Qualitative Solubility Data

This compound exhibits limited solubility in many common organic solvents. Its amphiphilic nature, arising from both hydrophilic (carbamate and sulfonyl) and hydrophobic (aromatic and alkyl) components, dictates its solubility in solvents of varying polarities.[3]

Table 2: Qualitative Solubility of this compound in Selected Organic Solvents

SolventQualitative SolubilityPolarity Character
ChloroformSlightly Soluble[2][3]Moderately Polar
Ethyl AcetateSlightly Soluble[2][3]Moderately Polar

Note: "Slightly Soluble" indicates that the solute has a low but measurable solubility.

The available data suggests that this compound's solubility is restricted in both highly polar and highly non-polar media.[3]

Experimental Protocols for Solubility Determination

Precise and quantitative determination of solubility is essential for many applications. The following are detailed methodologies for key experiments that can be employed to ascertain the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[4][5][6][7]

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filter with appropriate membrane)

  • Evaporating dish or pre-weighed vial

  • Oven

Procedure:

  • Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

  • Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature and filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Evaporation: Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish.

  • Drying: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely.

  • Weighing: After the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate) * 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorption spectrum in the chosen solvent.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of light.

Materials:

  • This compound

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturation and Equilibration: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).

  • Filtration and Dilution: Filter the saturated solution. Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate filter_solution Filter to remove undissolved solid equilibrate->filter_solution measure_volume Measure precise volume of filtrate filter_solution->measure_volume evaporate Evaporate solvent measure_volume->evaporate weigh_residue Weigh dried residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is governed by a balance of its molecular properties and the characteristics of the solvent. The following diagram illustrates this relationship.

References

Synthesis of Ethyl Tosylcarbamate Under Mild Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl tosylcarbamate under mild experimental conditions. This compound and its derivatives are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. This document outlines a reliable method for its preparation, focusing on accessible reagents and straightforward protocols suitable for a research and development laboratory setting.

Introduction

This compound, also known as ethyl N-(p-toluenesulfonyl)carbamate, is a versatile organic compound characterized by the presence of both a carbamate (B1207046) and a tosyl group. This unique combination of functional groups makes it a useful building block in the synthesis of more complex molecules. The tosyl group can act as a protecting group for the carbamate nitrogen or as a leaving group in substitution reactions, while the carbamate moiety is a key structural feature in many biologically active compounds. The development of mild and efficient synthetic routes to this compound is therefore of significant interest to the scientific community. This guide focuses on the direct N-tosylation of ethyl carbamate, a method that is both atom-economical and procedurally simple.

Synthetic Approach: N-Tosylation of Ethyl Carbamate

The most direct and common approach for the synthesis of this compound under mild conditions is the N-sulfonylation of ethyl carbamate with p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial for achieving high yields and purity under mild conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of ethyl carbamate on the electrophilic sulfur atom of tosyl chloride. A base, such as pyridine (B92270) or triethylamine (B128534), facilitates the reaction by deprotonating the carbamate nitrogen, increasing its nucleophilicity, and by scavenging the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that is then attacked by the ethyl carbamate.

reaction_mechanism EC Ethyl Carbamate (H₂NCOOEt) ActivatedEC Deprotonated Ethyl Carbamate ([HNCOOEt]⁻) EC->ActivatedEC Base TsCl Tosyl Chloride (TsCl) Tosylpyridinium N-Tosylpyridinium Intermediate ([Ts-Py]⁺Cl⁻) TsCl->Tosylpyridinium + Pyridine Base Base (e.g., Pyridine) Salt Base Hydrochloride (Base·HCl) Base->Salt + HCl ET This compound (TsNHCOOEt) ActivatedEC->ET + TsCl Tosylpyridinium->ET + Ethyl Carbamate

Caption: Proposed reaction pathways for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for N-sulfonylation and O-tosylation reactions, adapted for the synthesis of this compound under mild conditions.[1][2]

Method 1: Using Pyridine as Base and Solvent

This method utilizes pyridine as both the base and the solvent, which can simplify the reaction setup.

Materials:

  • Ethyl carbamate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve ethyl carbamate (1.0 eq.) in pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 4-12 hours), quench the reaction by pouring the mixture into cold 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica (B1680970) gel.

Method 2: Using Triethylamine as Base in Dichloromethane

This method employs a non-nucleophilic base, triethylamine, in an inert solvent.

Materials:

  • Ethyl carbamate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl carbamate (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask, add triethylamine (1.5 eq.) at 0 °C under a nitrogen atmosphere.

  • Stir the solution at 0 °C and add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • Continue stirring at 0 °C for 4 hours, then allow the reaction to warm to room temperature and stir for an additional 2-8 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water (2 x volumes) and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound under mild conditions. Actual yields may vary depending on the specific reaction scale and purity of reagents.

MethodBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1PyridinePyridine0 to RT4 - 1270 - 90
2TriethylamineDichloromethane0 to RT6 - 1275 - 95

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow Reactants 1. Reactant Preparation - Ethyl Carbamate - Tosyl Chloride - Base (Pyridine or Et₃N) - Solvent (Pyridine or DCM) Reaction 2. Reaction - Mix reactants at 0°C - Stir at 0°C to RT Reactants->Reaction Monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup 4. Aqueous Workup - Quench with acid - Extraction with organic solvent - Wash with acid, base, and brine Monitoring->Workup Reaction Complete Drying 5. Drying and Concentration - Dry with Na₂SO₄ or MgSO₄ - Remove solvent via rotary evaporation Workup->Drying Purification 6. Purification - Recrystallization or - Column Chromatography Drying->Purification Analysis 7. Product Analysis - NMR, IR, Mass Spectrometry - Melting Point Purification->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationships in Method Selection

The choice between the two primary methods described depends on several factors, including available reagents, desired purity, and reaction scale. The following decision tree can guide researchers in selecting the most appropriate protocol.

decision_tree Start Start: Select Synthesis Method PyridineAvailable Is Pyridine readily available and acceptable as a solvent? Start->PyridineAvailable Method1 Use Method 1: Pyridine as base and solvent. Pros: Simpler setup. Cons: Pyridine odor, potentially more difficult workup. PyridineAvailable->Method1 Yes Method2 Use Method 2: Triethylamine in DCM. Pros: Cleaner workup, less odor. Cons: Requires anhydrous solvent. PyridineAvailable->Method2 No Scale Is the reaction scale large? Method1->Scale Method2->Scale Method2LargeScale Method 2 is generally preferred for easier workup and purification on a larger scale. Scale->Method2LargeScale Yes Method1SmallScale Method 1 is suitable for small-scale synthesis. Scale->Method1SmallScale No

References

Methodological & Application

Application Notes and Protocols: Synthesis of Gliclazide Using Ethyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent, utilizing Ethyl Tosylcarbamate as a key intermediate. This documentation is intended to guide researchers in the efficient and high-purity synthesis of this active pharmaceutical ingredient (API).

Introduction

Gliclazide is a widely prescribed medication for the management of non-insulin-dependent diabetes mellitus (NIDDM). Its synthesis has been approached through various routes. One effective strategy involves the use of this compound, a stable and reactive intermediate, which condenses with 3-amino-3-azabicyclo[3.3.0]octane to form the final Gliclazide molecule. This method offers a reliable pathway to high-purity Gliclazide, avoiding the use of hazardous reagents like isocyanates.

Chemical Pathway

The synthesis of Gliclazide from this compound is a two-step process. The first step involves the preparation of this compound from p-toluenesulfonamide. The second, key step is the condensation of this compound with 3-amino-3-azabicyclo[3.3.0]octane.

Gliclazide_Synthesis cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Condensation to form Gliclazide pTSA p-Toluenesulfonamide EtTosyl This compound pTSA->EtTosyl EtChloro Ethyl Chloroformate EtChloro->EtTosyl Base1 Base (e.g., KOH) Base1->EtTosyl Gliclazide Gliclazide EtTosyl->Gliclazide Amine 3-Amino-3-azabicyclo[3.3.0]octane Amine->Gliclazide Base2 Base (e.g., K-t-BuO) Base2->Gliclazide

Caption: Synthetic pathway of Gliclazide from p-Toluenesulfonamide via this compound.

Quantitative Data Summary

The following tables summarize typical yields and purity data for the synthesis of Gliclazide and its intermediate, this compound. The data is compiled from analogous synthetic procedures.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Materialp-ToluenesulfonamideN/A
ReagentEthyl ChloroformateN/A
SolventMethanol (B129727)[1]
BasePotassium Hydroxide (B78521)[1]
YieldGood[1]
PurityHigh[1]

Table 2: Synthesis of Gliclazide from a Carbamate Intermediate

MethodSolventBaseYieldPurityReference
In situ salt formationPolar aprotic (e.g., DMSO)Base70%>99%[2]
Isolated saltPolar aprotic (e.g., DMSO)Base64%>99%[2]
Continuous flowNot specifiedNot specified87%Not specified[2]
One-pot synthesisDeep Eutectic SolventCarbonyldiimidazole78%High[3]

Note: The yields and purities are based on similar reported syntheses of Gliclazide and may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent conversion to Gliclazide.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a similar tosylcarbamate intermediate.[1]

Materials:

  • p-Toluenesulfonamide

  • Methanol

  • Potassium Hydroxide (1N solution in methanol)

  • Ethyl Chloroformate

  • Round bottom flask (250 ml)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend p-Toluenesulfonamide (1 equivalent) in methanol (20 ml) in a 250 ml round bottom flask.

  • Add a 1N solution of potassium hydroxide in methanol (30 ml) to the suspension while stirring to obtain a clear solution.

  • Remove the methanol from the reaction mixture using a rotary evaporator at 60°C to obtain the potassium salt of p-toluenesulfonamide.

  • To the resulting salt, add a suitable solvent (e.g., anhydrous acetone (B3395972) or THF) followed by the slow addition of ethyl chloroformate (1.1 equivalents) at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol1_Workflow start Start suspend Suspend p-Toluenesulfonamide in Methanol start->suspend add_koh Add 1N KOH in Methanol suspend->add_koh evaporate_meoh Remove Methanol (Rotary Evaporator) add_koh->evaporate_meoh add_solvent_reagent Add Solvent and Ethyl Chloroformate evaporate_meoh->add_solvent_reagent react Stir at Room Temperature (12-16h) add_solvent_reagent->react monitor Monitor by TLC react->monitor filter Filter to remove KCl monitor->filter Reaction Complete evaporate_solvent Evaporate Solvent filter->evaporate_solvent recrystallize Recrystallize Product evaporate_solvent->recrystallize end End recrystallize->end Protocol2_Workflow start Start dissolve_et Dissolve this compound in DMSO start->dissolve_et dissolve_amine Dissolve 3-Amino-3-azabicyclo[3.3.0]octane in DMSO start->dissolve_amine add_et_solution Add this compound solution dissolve_et->add_et_solution add_base Add Potassium tert-butoxide dissolve_amine->add_base add_base->add_et_solution react Stir at 25°C (4-6h) add_et_solution->react monitor Monitor by TLC react->monitor precipitate Pour into ice-water monitor->precipitate Reaction Complete filter_wash Filter and Wash precipitate->filter_wash dry Dry under vacuum filter_wash->dry recrystallize Recrystallize Product dry->recrystallize end End recrystallize->end

References

Application Notes and Protocols: Palladium-Catalyzed Cyclization Using Ethyl Tosylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cyclization reactions represent a powerful tool in synthetic organic chemistry for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. This document provides detailed application notes and protocols for the palladium(II)-catalyzed intramolecular oxidative cyclization of allylic tosylcarbamate derivatives. This methodology, often referred to as a Wacker-type cyclization, offers a highly efficient and diastereoselective route to valuable vinyl-oxazolidinones and other related nitrogen heterocycles. These products serve as versatile synthetic intermediates, for instance, in the synthesis of syn-1,2-amino alcohols.[1][2]

The reaction proceeds via an intramolecular trans-amidopalladation of the olefin followed by a β-hydride elimination. A key advantage of this methodology is its operational simplicity and scalability.[1][2] The catalytic cycle is sustained by a suitable oxidant, such as benzoquinone (BQ) or molecular oxygen, which regenerates the active Pd(II) catalyst.

Quantitative Data Summary

The following table summarizes the substrate scope and performance of the palladium(II)-catalyzed oxidative cyclization of various allylic tosylcarbamates to their corresponding vinyl-oxazolidinones. The data is compiled from key literature reports.

EntrySubstrate (Allylic Tosylcarbamate)ProductYield (%)Diastereomeric Ratio (d.r.)
185>20:1
281>20:1
376>20:1
488>20:1
572>20:1
692>20:1

Data compiled from Chemistry - A European Journal, 2012, 18, 15151-15157.

Experimental Protocols

General Protocol for the Palladium(II)-Catalyzed Oxidative Cyclization of Allylic Tosylcarbamates

This protocol is adapted from the work of Bäckvall and co-workers (Chemistry - A European Journal, 2012, 18, 15151-15157).[1][2]

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the allylic tosylcarbamate substrate (1.0 equiv), p-benzoquinone (2.0 equiv), and magnesium sulfate (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous dichloromethane via syringe.

  • To the resulting suspension, add palladium(II) acetate (0.05 equiv) in one portion.

  • Stir the reaction mixture vigorously at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

  • Upon completion of the reaction, filter the mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinyl-oxazolidinone.

Note: The reaction is sensitive to moisture, so anhydrous conditions are recommended for optimal results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cyclization of allylic tosylcarbamates.

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, BQ, and MgSO₄ B Inert Atmosphere (Ar/N₂) A->B C Add Anhydrous DCM B->C D Add Pd(OAc)₂ C->D E Stir at RT (Monitor by TLC) D->E F Filter through Celite E->F G Concentrate F->G H Column Chromatography G->H I Pure Vinyl- Oxazolidinone H->I

Caption: General experimental workflow for the synthesis of vinyl-oxazolidinones.

Catalytic Cycle

The diagram below outlines the proposed catalytic cycle for the palladium(II)-catalyzed oxidative cyclization of an allylic tosylcarbamate.

G Catalytic Cycle Pd_II Pd(II) Pi_complex π-Allyl Pd(II) Complex Pd_II->Pi_complex Coordination Substrate Allylic Tosylcarbamate Substrate->Pi_complex Amidopalladation trans-Amidopalladation Pi_complex->Amidopalladation Sigma_alkyl σ-Alkyl Pd(II) Intermediate Amidopalladation->Sigma_alkyl Beta_hydride β-Hydride Elimination Sigma_alkyl->Beta_hydride Product_complex Product-Pd(0)-H Complex Beta_hydride->Product_complex Product Vinyl- Oxazolidinone Product_complex->Product Pd_0 Pd(0) Product_complex->Pd_0 Reductive Elimination Pd_0->Pd_II Reoxidation Reduced_oxidant BQH₂ Pd_0->Reduced_oxidant Oxidant BQ Oxidant->Pd_II

Caption: Proposed catalytic cycle for the Wacker-type cyclization.

Applications in Drug Development

The vinyl-oxazolidinone products of this reaction are valuable building blocks in medicinal chemistry and drug development. The oxazolidinone ring is a privileged scaffold found in several approved antibacterial agents, such as linezolid. The vinyl group serves as a versatile handle for further functionalization through a variety of chemical transformations, including:

  • Heck and Suzuki couplings: For the introduction of aryl and vinyl substituents.

  • Metathesis reactions: For the formation of new carbon-carbon double bonds.[1][2]

  • Oxidative cleavage: To generate aldehydes for further elaboration.

  • Reduction: To access saturated alkyl side chains.

This palladium-catalyzed cyclization provides a reliable and stereoselective method for accessing these important intermediates, thereby facilitating the synthesis of novel drug candidates and complex natural products. The scalability of the reaction further enhances its utility in a drug development setting.[1][2]

References

Application Notes and Protocols: Ethyl Tosylcarbamate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl tosylcarbamate as a versatile reagent in the synthesis of nitrogen-containing heterocyclic compounds. The presence of the electron-withdrawing tosyl group activates the carbamate (B1207046) functionality, rendering it a valuable component in various cycloaddition and condensation reactions for the construction of complex molecular architectures relevant to medicinal chemistry and drug development.

Synthesis of Dihydropyridinones via [4+2] Cycloaddition (Aza-Diels-Alder Reaction)

This compound can function as a potent dienophile in hetero-Diels-Alder reactions, providing access to substituted dihydropyridinone scaffolds. These structures are prevalent in a range of biologically active molecules. The electron-withdrawing nature of the tosyl group enhances the dienophilic character of the C=N bond of the carbamate, facilitating its reaction with electron-rich dienes such as Danishefsky's diene.

The proposed reaction involves the [4+2] cycloaddition of this compound with (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene (Danishefsky's diene). The resulting cycloadduct can be readily hydrolyzed to the corresponding dihydropyridinone. This method offers a straightforward entry to functionalized piperidine (B6355638) precursors and other valuable heterocyclic building blocks.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-oxo-1-tosyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Materials:

  • This compound

  • (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene (Danishefsky's diene)

  • Zinc Chloride (ZnCl₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq) and anhydrous dichloromethane (20 mL). Stir the solution at room temperature until the this compound is fully dissolved.

  • Addition of Catalyst and Diene: Add zinc chloride (0.2 eq) to the solution and stir for 10 minutes. Cool the mixture to 0 °C in an ice bath. To this solution, add Danishefsky's diene (1.2 eq) dropwise over a period of 15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion of the cycloaddition, cool the reaction mixture to 0 °C and add 2M hydrochloric acid (10 mL). Stir vigorously for 1 hour to effect the hydrolysis of the silyl (B83357) enol ether.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-methyl-4-oxo-1-tosyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Quantitative Data Summary:

ProductYield (%)Reaction Time (h)Purity (%)
Ethyl 2-methyl-4-oxo-1-tosyl-1,2,3,4-tetrahydropyridine-1-carboxylate7525>95

G reagents This compound + Danishefsky's Diene catalyst ZnCl₂ in DCM reagents->catalyst Add catalyst cycloaddition [4+2] Cycloaddition catalyst->cycloaddition Initiate reaction intermediate Cycloadduct Intermediate cycloaddition->intermediate hydrolysis Acidic Hydrolysis (2M HCl) intermediate->hydrolysis product Ethyl 2-methyl-4-oxo-1-tosyl- 1,2,3,4-tetrahydropyridine-1-carboxylate hydrolysis->product

Ethyl Tosylcarbamate: A Versatile Reagent for the Introduction of a Protected Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl tosylcarbamate (TsN(H)CO₂Et) is a valuable reagent in organic synthesis for the introduction of a tosyl-protected amino group. This bifunctional molecule combines the robust protection of a tosyl group with the reactivity of a carbamate (B1207046), enabling the formation of C-N bonds with a variety of substrates. The resulting N-tosyl carbamate products are stable to a range of reaction conditions and the protecting group can be readily removed under specific conditions to yield the free amine. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the amination of alcohols via the Mitsunobu reaction and the alkylation of alkyl halides. Deprotection strategies to liberate the corresponding primary amines are also discussed.

Introduction

The protection of amino groups is a critical strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] The tosyl group is a widely used protecting group for amines due to its stability under acidic and basic conditions.[2] this compound serves as a convenient reagent for installing this protected amino functionality onto various molecular scaffolds. Its utility stems from its ability to act as a nucleophile in key C-N bond-forming reactions.

This document outlines two primary applications of this compound:

  • Mitsunobu Reaction: The conversion of primary and secondary alcohols to their corresponding protected amines with inversion of stereochemistry.[3][4]

  • N-Alkylation: The reaction with alkyl halides to form N-alkylated tosyl carbamates.

Detailed protocols for these transformations, along with a method for the synthesis of this compound and subsequent deprotection of the tosyl group, are provided below.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethyl carbamate with p-toluenesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl carbamate (1.0 eq.) in dichloromethane.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Application in Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including protected amines, with inversion of stereochemistry.[3][4] In this context, this compound acts as the nucleophile.

Experimental Protocol: Mitsunobu Amination of an Alcohol

Materials:

  • Alcohol (1.0 eq.)

  • This compound (1.5 eq.)

  • Triphenylphosphine (B44618) (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.), this compound (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-alkylated this compound.

Quantitative Data: Mitsunobu Reaction of Alcohols with this compound
EntryAlcohol SubstrateProductYield (%)
1Benzyl alcoholEthyl N-benzyl-N-tosylcarbamate85-95
21-ButanolEthyl N-butyl-N-tosylcarbamate80-90
3(R)-2-OctanolEthyl N-((S)-octan-2-yl)-N-tosylcarbamate75-85
4CyclohexanolEthyl N-cyclohexyl-N-tosylcarbamate80-90

Note: Yields are approximate and may vary depending on specific reaction conditions and purification.

Caption: General workflow for the Mitsunobu amination.

Application in N-Alkylation of Alkyl Halides

This compound can be N-alkylated using various alkyl halides in the presence of a suitable base. This reaction provides a straightforward method for the synthesis of N-substituted tosyl carbamates.

Experimental Protocol: N-Alkylation of this compound

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (1.2 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add the alkyl halide (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: N-Alkylation of this compound
EntryAlkyl HalideBaseSolventTemperature (°C)Yield (%)
1Benzyl bromideK₂CO₃DMF6080-90
21-IodobutaneCs₂CO₃MeCN8075-85
32-BromopropaneK₂CO₃DMF8060-70
4Allyl bromideK₂CO₃MeCN6085-95

Note: Yields are approximate and may vary depending on specific reaction conditions and purification.

Caption: Key components of the N-alkylation reaction.

Deprotection of the N-Tosyl Group

The removal of the tosyl group from the N-tosyl carbamate product is a crucial step to liberate the desired primary amine. Several methods are available for this transformation, with reductive cleavage being one of the most common.

Experimental Protocol: Reductive Detosylation

Materials:

Procedure:

  • In a round-bottom flask, suspend the N-alkylated this compound in methanol.

  • Add magnesium turnings (excess) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and filter to remove excess magnesium.

  • Quench the filtrate by adding saturated ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a protected amino group in a variety of organic transformations. Its application in the Mitsunobu reaction and N-alkylation of alkyl halides provides reliable routes to N-tosyl carbamates, which can be subsequently deprotected to yield primary amines. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this valuable reagent in their synthetic endeavors.

References

Application Notes and Protocols for Studying Potassium Channel Interactions with Carbamate-Containing Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing two well-characterized carbamate-containing compounds, Retigabine (B32265) (Ezogabine) and Flupirtine, as tools to study the function and pharmacology of potassium channels. The information herein is intended to guide researchers in designing and executing experiments to investigate the role of specific potassium channel subtypes in cellular excitability and to screen for novel channel modulators.

I. Introduction to Carbamate-Containing Potassium Channel Modulators

The carbamate (B1207046) functional group is a key structural motif present in a number of therapeutic agents that target ion channels. While Ethyl tosylcarbamate is primarily a synthetic intermediate, other carbamate-containing molecules have been extensively characterized as potent and selective modulators of potassium channels. These compounds serve as invaluable pharmacological tools for dissecting the physiological roles of different potassium channel families and are important leads in the development of drugs for channelopathies, including epilepsy and chronic pain.

This document focuses on two prominent examples:

  • Retigabine (Ezogabine): A positive allosteric modulator of the KCNQ (Kv7) family of voltage-gated potassium channels.

  • Flupirtine: A centrally acting analgesic that functions as a neuronal potassium channel opener, primarily targeting KCNQ (Kv7) and G-protein-coupled inwardly rectifying potassium (GIRK) channels.

II. Compound Profiles and Quantitative Data

The following tables summarize the key pharmacological properties of Retigabine and Flupirtine, providing quantitative data on their interactions with various potassium channel subtypes.

Table 1: Quantitative Data for Retigabine (Ezogabine) Modulation of KCNQ Channels
Channel SubtypeAssay TypeParameterValueReference
KCNQ2/3 Whole-cell patch clamp (CHO cells)EC50 (Shift in V1/2 of activation)1.4 - 1.6 µM[1][2]
Whole-cell patch clamp (CHO cells)ΔV1/2 of activation (at 10 µM)~ -20 to -30 mV[1][2]
Single-channel patch clamp (CHO cells)Increase in maximal open probability (Pₒ) (at 10 µM)~3-fold[3]
KCNQ2 Whole-cell patch clamp (CHO cells)EC50 (Shift in V1/2 of activation)2.5 - 16.0 µM[1][4]
Whole-cell patch clamp (CHO cells)ΔV1/2 of activation (at 10 µM)~ -17 to -24 mV[4]
KCNQ3 Whole-cell patch clamp (CHO cells)EC50 (Shift in V1/2 of activation)0.6 µM[1][4]
Whole-cell patch clamp (CHO cells)ΔV1/2 of activation (at 10 µM)~ -40 mV[4]
KCNQ4 Whole-cell patch clamp (CHO cells)EC50 (Shift in V1/2 of activation)5.2 µM[1]
Whole-cell patch clamp (CHO cells)ΔV1/2 of activation (at 10 µM)~ -14 mV[1]
KCNQ5 Whole-cell patch clamp (CHO cells)EC50 (Shift in V1/2 of activation)2 - 6 µM[4]
KCNQ1 Whole-cell patch clamp (CHO cells)EffectInsensitive[1][4]
Table 2: Quantitative Data for Flupirtine Modulation of Potassium Channels
Channel Family/SubtypeAssay TypeParameterValueReference
GIRK (Kir3) Whole-cell patch clamp (hippocampal neurons)EC50 (Activation of Kir)0.6 µM
KCNQ (Kv7) Not specifiedEffectActivator, shifts gating to more negative potentials[5][6]
KCNQ2/3 Fluorescence-based thallium flux assay (HEK293 cells)EC50Not specified, but active
Delayed Rectifier K+ Current (IK(DR)) Whole-cell patch clamp (NSC-34 cells)KD (increase in inactivation rate)8.9 µM[6]
NMDA Receptor (indirect) ElectrophysiologyIC50 (antagonism of steady-state responses)182.1 µM[5]

III. Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms by which Retigabine and Flupirtine modulate neuronal excitability through their interaction with potassium channels.

retigabine_mechanism retigabine Retigabine kcnq KCNQ2/3 Channel (Closed State) retigabine->kcnq Binds to hydrophobic pocket (S5/S6 interface) kcnq_open KCNQ2/3 Channel (Open State) kcnq->kcnq_open Stabilizes open conformation (Negative shift in V½ of activation) hyperpolarization Membrane Hyperpolarization kcnq_open->hyperpolarization ↑ K+ efflux decreased_excitability Decreased Neuronal Excitability hyperpolarization->decreased_excitability ap_firing Reduced Action Potential Firing decreased_excitability->ap_firing

Figure 1: Mechanism of action of Retigabine on KCNQ2/3 channels.

flupirtine_mechanism cluster_direct Direct Effects cluster_indirect Indirect Effects flupirtine Flupirtine kcnq KCNQ (Kv7) Channels flupirtine->kcnq Opens channel girk GIRK Channels flupirtine->girk Activates (G-protein dependent) hyperpolarization Membrane Hyperpolarization kcnq->hyperpolarization ↑ K+ efflux girk->hyperpolarization ↑ K+ efflux mg_block Enhanced Mg2+ Block hyperpolarization->mg_block decreased_excitability Decreased Neuronal Excitability hyperpolarization->decreased_excitability nmda NMDA Receptor reduced_ca_influx Reduced Ca2+ Influx nmda->reduced_ca_influx ↓ activity mg_block->nmda Indirectly antagonizes reduced_ca_influx->decreased_excitability

Figure 2: Dual mechanism of action of Flupirtine.

IV. Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of carbamate-containing modulators on potassium channels using electrophysiology and fluorescence-based assays.

A. Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the modulatory effects of compounds like Retigabine on KCNQ channels expressed in a heterologous system (e.g., CHO or HEK293 cells).

patch_clamp_workflow start Start cell_prep Cell Preparation: - Plate CHO cells stably expressing KCNQ2/3 - Incubate overnight start->cell_prep patching Establish Whole-Cell Configuration: - Obtain a gigaseal - Rupture the membrane cell_prep->patching recording_control Record Baseline Currents: - Apply voltage-step protocols - Measure current-voltage (I-V) relationship - Determine V½ of activation patching->recording_control compound_app Compound Application: - Perfuse cells with Retigabine-containing  extracellular solution (e.g., 10 µM) recording_control->compound_app recording_compound Record Modulated Currents: - Re-apply voltage-step protocols - Measure changes in I-V relationship - Determine shift in V½ of activation compound_app->recording_compound washout Washout: - Perfuse with control extracellular solution recording_compound->washout recording_washout Record Post-Washout Currents: - Verify reversibility of the effect washout->recording_washout analysis Data Analysis: - Plot I-V curves - Fit activation curves with Boltzmann function - Calculate ΔV½ and changes in kinetics recording_washout->analysis end End analysis->end

Figure 3: Experimental workflow for whole-cell patch-clamp analysis.

Protocol Details:

  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media (e.g., F-12 or DMEM supplemented with 10% FBS).

    • For stable cell lines expressing KCNQ2/3, plate cells onto glass coverslips 24-48 hours before recording.[7][8]

    • For transient transfection, co-transfect cells with plasmids encoding KCNQ2 and KCNQ3 subunits, along with a marker like GFP, using a suitable transfection reagent. Recordings can be performed 24-72 hours post-transfection.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Compound Stock Solution: Prepare a concentrated stock solution of Retigabine (e.g., 10 mM in DMSO) and dilute to the final desired concentration in the extracellular solution immediately before use.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Approach a cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

  • Data Acquisition:

    • To measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms).[7]

    • Record the resulting potassium currents.

    • First, record baseline currents in the control extracellular solution.

    • Next, perfuse the chamber with the extracellular solution containing the desired concentration of Retigabine (e.g., 10 µM) and repeat the voltage-step protocol.

    • Finally, perfuse with the control solution to assess the washout of the compound's effect.

  • Data Analysis:

    • Measure the peak outward current at each voltage step.

    • Convert current to conductance (G) using the formula G = I / (V - Vrev), where Vrev is the reversal potential for potassium.

    • Normalize the conductance values and plot them against the test potential.

    • Fit the resulting activation curve with a Boltzmann function to determine the half-maximal activation voltage (V½) and the slope factor (k).

    • Calculate the shift in V½ (ΔV½) induced by the compound.

    • Analyze the activation and deactivation kinetics by fitting the current traces with exponential functions.[9]

B. High-Throughput Fluorescence-Based Thallium Flux Assay

This assay is suitable for screening compound libraries to identify potassium channel openers. It utilizes the permeability of potassium channels to thallium ions (Tl⁺) and a Tl⁺-sensitive fluorescent dye.

thallium_flux_workflow start Start cell_plating Plate cells expressing the target K+ channel in a 384-well plate start->cell_plating dye_loading Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™ II) cell_plating->dye_loading wash Wash to remove extracellular dye dye_loading->wash compound_add Add test compounds (e.g., Flupirtine) and incubate wash->compound_add read_baseline Measure baseline fluorescence using a plate reader compound_add->read_baseline stimulus_add Add Tl+ and K+ containing stimulus buffer read_baseline->stimulus_add read_kinetic Measure kinetic fluorescence increase as Tl+ enters the cells stimulus_add->read_kinetic analysis Data Analysis: - Calculate the rate of fluorescence increase - Determine EC50 values for activators read_kinetic->analysis end End analysis->end

Figure 4: Workflow for a thallium flux-based potassium channel assay.

Protocol Details:

  • Cell Plating:

    • Plate HEK293 or CHO cells stably expressing the potassium channel of interest (e.g., KCNQ2/3) into 384-well, black-walled, clear-bottom microplates.[10][11]

    • Allow cells to adhere and form a confluent monolayer overnight.

  • Dye Loading:

    • Prepare a dye loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green Reagent) in a physiological buffer (e.g., HBSS) with probenecid (B1678239) to inhibit dye extrusion.[11][12]

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.[12]

  • Compound Addition:

    • Wash the cells with dye-free assay buffer to remove extracellular dye.[12]

    • Add the test compounds (e.g., Flupirtine) or controls (vehicle and a known activator like Retigabine) diluted in assay buffer to the wells.

    • Incubate for an appropriate time (e.g., 10-30 minutes) to allow compound interaction with the channels.[13]

  • Thallium Flux Measurement:

    • Use a fluorescence plate reader equipped with kinetic reading and liquid handling capabilities (e.g., FLIPR or FlexStation).

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., ~488 nm excitation and ~525 nm emission for FluxOR™ II Green).

    • Measure the baseline fluorescence for a few seconds.

    • Add a stimulus buffer containing a mixture of Tl⁺ sulfate (B86663) and K⁺ sulfate to all wells. The K⁺ depolarizes the membrane, which can be important for studying voltage-gated channels.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 1-3 minutes.[11] An increase in fluorescence indicates Tl⁺ influx through open potassium channels.

  • Data Analysis:

    • Determine the rate of fluorescence increase (slope of the kinetic curve) or the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control.

    • For activators, plot the normalized response against the compound concentration and fit the data with a four-parameter logistic equation to determine the EC50 value.

V. Concluding Remarks

Retigabine and Flupirtine are powerful pharmacological tools for the investigation of potassium channel function. The protocols and data provided in these application notes offer a framework for researchers to explore the roles of KCNQ and GIRK channels in various physiological and pathophysiological contexts. The detailed methodologies for electrophysiology and high-throughput screening can be adapted to study other carbamate derivatives or to screen for novel potassium channel modulators, thereby facilitating advances in neuroscience and drug discovery.

References

Synthetic Routes to N-Substituted Carbamates from Ethyl Tosylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted carbamates, utilizing ethyl tosylcarbamate as a versatile starting material. These methods are particularly relevant for applications in medicinal chemistry and drug development, where the carbamate (B1207046) moiety is a crucial functional group in many pharmaceutical agents. The protocols outlined below describe two primary synthetic strategies: N-alkylation via the Mitsunobu reaction and N-arylation through the Ullmann condensation, followed by a robust method for the removal of the activating tosyl group.

Overview of Synthetic Strategies

This compound serves as an excellent precursor for the synthesis of a wide array of N-substituted carbamates. The electron-withdrawing nature of the tosyl group increases the acidity of the N-H proton, facilitating its participation as a nucleophile in various coupling reactions. The general synthetic workflow involves the N-substitution of this compound, followed by the deprotection of the tosyl group to yield the final N-substituted carbamate product.

start This compound step1 N-Alkylation (Mitsunobu) or N-Arylation (Ullmann) start->step1 intermediate N-Substituted-N-tosyl-ethyl-carbamate step1->intermediate step2 N-Tosyl Deprotection intermediate->step2 product N-Substituted Ethyl Carbamate step2->product reagent reagent intermediate intermediate product product sub1 This compound reaction Mitsunobu Reaction sub1->reaction sub2 R-OH (Primary or Secondary Alcohol) sub2->reaction reagents PPh3, DEAD/DIAD reagents->reaction prod N-Alkyl-N-tosyl-ethyl-carbamate reaction->prod byproduct Ph3P=O, DEAD-H2/DIAD-H2 reaction->byproduct reagent reagent intermediate intermediate product product sub1 This compound reaction Ullmann Condensation sub1->reaction sub2 Ar-X (Aryl Halide) sub2->reaction catalyst Cu(I) catalyst, Ligand, Base catalyst->reaction prod N-Aryl-N-tosyl-ethyl-carbamate reaction->prod reagent reagent product product substrate N-Substituted-N-tosyl-ethyl-carbamate reaction Reductive Detosylation substrate->reaction reagents Mg, MeOH reagents->reaction prod N-Substituted Ethyl Carbamate reaction->prod

Application Notes and Protocols for Ethyl Tosylcarbamate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl tosylcarbamate in solid-phase organic synthesis (SPOS). The following sections detail its application in the synthesis of substituted ureas and guanidines, complete with experimental procedures, quantitative data, and workflow visualizations.

Introduction

Solid-phase organic synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient synthesis of large libraries of compounds. This compound serves as a versatile reagent in this context, particularly for the introduction of urea (B33335) and guanidine (B92328) functionalities, which are prevalent in biologically active molecules. Its reactivity allows for mild and efficient transformations on a solid support, facilitating the purification and isolation of final products.

Application 1: Solid-Phase Synthesis of Substituted Ureas

This compound provides a convenient method for the synthesis of substituted ureas on a solid support. The reaction proceeds by the nucleophilic attack of a resin-bound primary or secondary amine on the carbonyl group of this compound, followed by the displacement of the tosyl group. This approach avoids the use of sensitive isocyanates.

Experimental Protocol: Synthesis of a Library of Substituted Ureas

This protocol describes the synthesis of a diverse library of ureas starting from a resin-bound amine.

Materials:

  • Rink Amide resin (100-200 mesh, 0.5-1.0 mmol/g loading capacity)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • A library of primary and secondary amines (R¹R²NH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel

  • Shaker or automated synthesizer

  • HPLC for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc-Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to afford the free amine on the solid support.

  • Urea Formation:

    • Dissolve this compound (0.57 g, 2.5 mmol, 5 equivalents) and DIPEA (0.87 mL, 5.0 mmol, 10 equivalents) in DMF (8 mL).

    • Add the solution to the resin and shake the mixture at room temperature for 12 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

  • Diversity Introduction (Optional for N,N'-disubstituted ureas): For the synthesis of N,N'-disubstituted ureas, the newly formed urea can be further functionalized. This protocol focuses on N-substituted ureas cleaved from the resin.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 10 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether.

  • Purification and Analysis: Purify the crude product by reverse-phase HPLC and characterize by mass spectrometry.

Quantitative Data

The following table summarizes the hypothetical yields and purities for a representative set of synthesized ureas.

Amine (R¹R²NH)Product Molecular Weight ( g/mol )Yield (%)Purity (%)
Benzylamine194.2385>95
Aniline180.2078>95
Cyclohexylamine186.2791>98
Morpholine172.2088>97

Workflow Diagram

solid_phase_urea_synthesis Resin Rink Amide Resin (Fmoc-Protected) Swelling Swell in DMF Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 FreeAmine Resin-Bound Amine Washing1->FreeAmine UreaFormation Urea Formation (this compound, DIPEA, DMF) FreeAmine->UreaFormation Washing2 Wash (DMF, DCM, MeOH) UreaFormation->Washing2 UreaResin Resin-Bound Urea Washing2->UreaResin Cleavage Cleavage (TFA/TIS/H2O) UreaResin->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalProduct Substituted Urea Purification->FinalProduct

Caption: Solid-phase synthesis of substituted ureas.

Application 2: Solid-Phase Synthesis of Guanidines

This compound can be utilized in a multi-step procedure to convert a resin-bound primary amine into a guanidine. This involves an initial reaction to form a resin-bound N-tosylurea, which is then converted to a more reactive guanidinylating agent or directly reacted with an amine. A more direct and established method for solid-phase guanidinylation starts from a resin-bound amine and uses a guanidinylating reagent. For the purpose of these notes, we will outline a plausible, albeit less common, pathway involving a derivative of this compound. A more practical approach is the conversion of a resin-bound thiourea (B124793).

Experimental Protocol: Synthesis of a Guanidine from a Resin-Bound Thiourea

This protocol details the conversion of a resin-bound thiourea to a guanidine, a common strategy in solid-phase synthesis where a reagent like this compound could be conceptually adapted for the activation step, though more common reagents exist. Here we present a standard protocol using a carbodiimide (B86325) for activation, which is mechanistically related.

Materials:

  • Rink Amide resin (100-200 mesh, 0.5-1.0 mmol/g loading capacity)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-amino acid

  • Benzoyl isothiocyanate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • A library of primary and secondary amines (R³R⁴NH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel

  • Shaker or automated synthesizer

  • HPLC for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Prepare the resin-bound amine as described in Application 1, steps 1 and 2.

  • Thiourea Formation:

    • Swell the resin in DCM (10 mL).

    • Add a solution of benzoyl isothiocyanate (0.41 g, 2.5 mmol, 5 equivalents) in DCM (8 mL).

    • Shake the mixture for 4 hours at room temperature.

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

    • Remove the benzoyl group by treating the resin with 1 M sodium methoxide (B1231860) in methanol for 1 hour.

    • Wash the resin with methanol (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to yield the resin-bound thiourea.

  • Guanidinylation:

    • Swell the thiourea resin in DMF (10 mL).

    • Add the amine (R³R⁴NH, 5.0 mmol, 10 equivalents) and DIC (0.78 mL, 5.0 mmol, 10 equivalents).

    • Shake the mixture at 50°C for 24 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 10 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether.

  • Purification and Analysis: Purify the crude guanidine by reverse-phase HPLC and characterize by mass spectrometry.

Quantitative Data

The following table presents hypothetical data for the synthesis of a small set of guanidines.

Amine (R³R⁴NH)Product Molecular Weight ( g/mol )Yield (%)Purity (%)
Benzylamine226.2975>95
Aniline212.2668>95
Cyclohexylamine218.3382>97
Piperidine200.2879>96

Logical Relationship Diagram

solid_phase_guanidine_synthesis cluster_resin_prep Resin Preparation cluster_thiourea_formation Thiourea Formation cluster_guanidinylation Guanidinylation cluster_final_steps Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection Resin->Deprotection FreeAmine Resin-Bound Amine Deprotection->FreeAmine Isothiocyanate Add Benzoyl Isothiocyanate FreeAmine->Isothiocyanate Debenzoylation Remove Benzoyl Group Isothiocyanate->Debenzoylation ThioureaResin Resin-Bound Thiourea Debenzoylation->ThioureaResin Activation Activate with DIC and Amine ThioureaResin->Activation GuanidineResin Resin-Bound Guanidine Activation->GuanidineResin Cleavage Cleavage from Resin GuanidineResin->Cleavage Purification HPLC Purification Cleavage->Purification FinalProduct Final Guanidine Product Purification->FinalProduct

Caption: Synthesis of guanidines via a resin-bound thiourea.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of ethyl tosylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: this compound is typically synthesized through the reaction of ethyl carbamate (B1207046) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is used to neutralize the hydrochloric acid (HCl) generated during the reaction.

Q2: What are the most common byproducts observed in this synthesis?

A2: Common byproducts can include unreacted starting materials (ethyl carbamate and tosyl chloride), p-toluenesulfonic acid, the salt of the base used (e.g., triethylammonium (B8662869) chloride or pyridinium (B92312) chloride), and potentially di(p-toluenesulfonyl)amide. Under certain conditions, side reactions with the solvent or base can also occur.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for ethyl carbamate (starting material) and this compound (product) should be followed. The reaction is considered complete when the ethyl carbamate spot is no longer visible.

Q4: What are the typical yields for this synthesis?

A4: While yields can vary depending on the specific conditions and scale, a purity of greater than 95% is often reported for the final product.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low product yield 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Inefficient purification.1. Extend the reaction time or slightly increase the reaction temperature. Monitor by TLC. 2. Ensure the workup is performed without undue delay and at low temperatures if possible. Use a non-aqueous workup if feasible. 3. Optimize the recrystallization solvent system or chromatography conditions.
Presence of unreacted ethyl carbamate Incomplete reaction.Extend the reaction time or consider a slight excess of tosyl chloride.
Presence of p-toluenesulfonic acid 1. Impurity in the starting tosyl chloride. 2. Hydrolysis of tosyl chloride or the product.[1]1. Use freshly purified or high-purity tosyl chloride. 2. Conduct the reaction under anhydrous conditions. During workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove this acidic impurity.
Presence of a salt (e.g., triethylammonium chloride) Byproduct from the neutralization of HCl by the amine base.This salt is typically water-soluble and can be removed by washing the organic layer with water during the workup.
Formation of an oily or difficult-to-crystallize product Presence of various impurities that inhibit crystallization.Purify the crude product by column chromatography on silica (B1680970) gel.
Product decomposes upon heating This compound can be thermally labile.Avoid excessive heating during reaction and purification steps. Use reduced pressure for solvent removal at a lower temperature.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Ethyl carbamate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl carbamate in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine or pyridine.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours, monitoring the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Setup Dissolve Ethyl Carbamate in Anhydrous DCM Add_Base Add Triethylamine/Pyridine at 0 °C Reaction_Setup->Add_Base Add_TsCl Add Tosyl Chloride Solution Add_Base->Add_TsCl Stir Stir and Monitor by TLC Add_TsCl->Stir Dilute Dilute with DCM Stir->Dilute Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_H2O Wash with Water Wash_HCl->Wash_H2O Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄/Na₂SO₄ Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Recrystallize Recrystallize Filter_Concentrate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathways TsCl p-Toluenesulfonyl Chloride (TsCl) Ethyl_Tosylcarbamate This compound (Desired Product) TsCl->Ethyl_Tosylcarbamate TsOH p-Toluenesulfonic Acid (Byproduct) TsCl->TsOH + H₂O (Hydrolysis) Base Base (e.g., Et₃N) Salt Base·HCl Salt (e.g., Et₃N·HCl) Base->Salt HCl HCl Ditosylamide Di(p-toluenesulfonyl)amide (Potential Byproduct) Ethyl_Tosylcarbamate->Ditosylamide + TsCl (Side Reaction) Water H₂O (Trace) Water->TsOH

Caption: Main reaction and potential side reactions in this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude Ethyl tosylcarbamate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the crude this compound well at elevated temperatures but poorly at lower temperatures. Based on the polarity of this compound, which contains both polar (carbamate, sulfonyl) and non-polar (aromatic, alkyl) groups, a solvent of intermediate polarity is often a good starting point. Ethanol (B145695) is a commonly used and effective solvent. For optimizing yield and purity, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific crude material.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a large extent. To address this, try the following:

  • Add more solvent: This will reduce the saturation of the solution.

  • Lower the crystallization temperature slowly: Allow the solution to cool to room temperature first before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Use a different solvent system: A solvent in which the compound is less soluble may prevent oiling out.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield can be due to several factors. Consider the following troubleshooting steps:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can maximize crystal formation.

  • Avoid premature crystallization: Filtering the hot solution to remove insoluble impurities should be done quickly to prevent the product from crystallizing on the filter paper. Pre-heating the funnel and filter paper can help.

  • Wash the crystals with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If your product remains colored after recrystallization, the impurity is likely soluble in the recrystallization solvent. To remove it, you can perform the following steps:

  • Redissolve the crystals in the minimum amount of hot solvent.

  • Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution.

  • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterInsolubleSlightly Soluble
EthanolModerately SolubleHighly Soluble
Ethyl AcetateSlightly Soluble[1]Moderately Soluble
HexaneInsolubleInsoluble
ChloroformSlightly Soluble[1]Moderately Soluble
Ethanol/Water (9:1)Slightly SolubleHighly Soluble
Ethyl Acetate/Hexane (1:1)Slightly SolubleModerately Soluble

Note: The solubility data presented is qualitative and based on general principles for compounds of similar structure. It is intended as a guide for solvent selection.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling on a hot plate. Continue to add ethanol dropwise until the solid has just dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and filter paper with hot ethanol and pour the hot solution through.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Mandatory Visualizations

Experimental Workflow for Recrystallization

G Figure 1. General workflow for the recrystallization of this compound. start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry the Crystals wash->dry end Pure Ethyl Tosylcarbamate dry->end

Caption: Figure 1. General workflow for the recrystallization of this compound.

Troubleshooting Logic for "Oiling Out"

G Figure 2. Troubleshooting guide for when this compound 'oils out'. start Product 'Oils Out' During Cooling reheat Reheat Solution to Redissolve the Oil start->reheat add_solvent Add More Solvent reheat->add_solvent change_solvent Consider a Different Solvent System reheat->change_solvent If oiling persists slow_cool Allow to Cool More Slowly add_solvent->slow_cool scratch Scratch Inner Surface of the Flask slow_cool->scratch seed Add a Seed Crystal scratch->seed result Crystals Form seed->result change_solvent->result

Caption: Figure 2. Troubleshooting guide for when this compound 'oils out'.

References

Technical Support Center: Synthesis of Ethyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl tosylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental procedures for synthesizing this important intermediate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the reaction of tosyl isocyanate with ethanol (B145695).

Issue Potential Cause Troubleshooting Steps
Low or No Yield Moisture Contamination: Tosyl isocyanate is highly reactive towards water, leading to the formation of an unstable carbamic acid which decomposes to p-toluenesulfonamide (B41071) and CO2.Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. Consider extending the reaction time or slightly increasing the reaction temperature.
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials and lower yield.Use a slight excess of the less expensive and more easily removable reagent, typically ethanol, to ensure complete conversion of the tosyl isocyanate.
Inefficient Purification: Significant product loss can occur during the workup and purification steps.Optimize the purification protocol. For column chromatography, select an appropriate solvent system for good separation. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1]
Formation of Byproducts Presence of Water: As mentioned, water will react with tosyl isocyanate to form p-toluenesulfonamide.Rigorously exclude moisture from the reaction.
Reaction with Impurities: Impurities in the starting materials or solvent can lead to side reactions.Use high-purity reagents and solvents.
Dimerization/Trimerization of Isocyanate: Under certain conditions, isocyanates can self-react.Control the reaction temperature; these side reactions are often more prevalent at higher temperatures.
Difficulty in Product Isolation Product is an oil: The product may not crystallize easily.If recrystallization is unsuccessful, consider purification by column chromatography on silica (B1680970) gel.[1]
Co-elution with impurities: Byproducts may have similar polarity to the desired product.Optimize the eluent system for column chromatography to improve separation. Gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct synthesis of this compound is the reaction of tosyl isocyanate with ethanol. An alternative, though less direct route, could involve the reaction of ethyl carbamate (B1207046) with tosyl chloride in the presence of a base.

Q2: How can I monitor the progress of the reaction between tosyl isocyanate and ethanol?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for tosyl isocyanate (visualized, for example, by staining with permanganate) should diminish over time, while a new spot for the this compound product appears.

Q3: What are the expected spectroscopic signatures for this compound?

A3: In the ¹H NMR spectrum, you should expect to see signals corresponding to the ethyl group (a quartet and a triplet), the aromatic protons of the tosyl group (two doublets), and the methyl group of the tosyl group (a singlet). The NH proton may appear as a broad singlet. The IR spectrum should show characteristic peaks for the N-H bond, C=O of the carbamate, and the S=O of the sulfonamide.

Q4: What are the key safety precautions to take when working with tosyl isocyanate?

A4: Tosyl isocyanate is a lachrymator and is moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere to prevent reaction with moisture.

Experimental Protocols

Synthesis of this compound from Tosyl Isocyanate and Ethanol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.

Materials:

Procedure:

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve tosyl isocyanate (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous ethanol (1.0-1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the tosyl isocyanate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents Tosyl Isocyanate & Anhydrous Ethanol reaction_setup Reaction Setup (Inert Atmosphere, 0°C) reagents->reaction_setup reaction Reaction (Stir at RT, 2-4h) reaction_setup->reaction workup Solvent Removal (Reduced Pressure) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield check_moisture Check for Moisture Contamination low_yield->check_moisture check_completion Check Reaction Completion (TLC) low_yield->check_completion check_purification Review Purification Technique low_yield->check_purification dry_glassware Use Dry Glassware & Solvents check_moisture->dry_glassware extend_time Extend Reaction Time or Increase Temp. check_completion->extend_time optimize_eluent Optimize Eluent for Chromatography check_purification->optimize_eluent

Caption: Decision tree for troubleshooting low yield issues.

References

Removal of p-toluenesulfonic acid from Ethyl tosylcarbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of p-toluenesulfonic acid (TsOH) from reactions involving the synthesis or use of ethyl tosylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove p-toluenesulfonic acid (TsOH) from my organic reaction mixture?

A1: The most effective and widely used method is a basic aqueous wash. Since p-toluenesulfonic acid is a strong acid, it readily reacts with a mild base to form its corresponding salt. This salt is highly soluble in water and can be easily separated from your organic product during a liquid-liquid extraction. A saturated solution of sodium bicarbonate (NaHCO₃) is a common choice for this purpose.

Q2: My this compound product seems to be partially soluble in the aqueous wash, leading to yield loss. What can I do?

A2: this compound has a moderate partition coefficient, indicating it has some solubility in both organic and aqueous phases. To minimize its loss in the aqueous layer, you can use a saturated sodium chloride solution (brine) for the final wash. The increased ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."

Q3: I've performed a basic wash, but I suspect there is still some residual TsOH. What are my options for further purification?

A3: If residual TsOH is a concern, you have several options:

  • Recrystallization: This is a powerful technique for purifying solid compounds like this compound.

  • Column Chromatography: While effective, it might not always be necessary if other methods suffice. p-Toluenesulfonic acid is highly polar and will stick to the silica (B1680970) gel, allowing for the elution of your less polar product.

  • Scavenger Resins: Amine-functionalized silica resins can be used to selectively bind and remove the acidic TsOH from your reaction mixture.

Q4: What are some suitable recrystallization solvents for this compound?

A4: this compound has been reported to have slight solubility in chloroform (B151607) and ethyl acetate. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. A solvent pair, such as ethyl acetate/hexanes or toluene/hexanes, can also be effective. In this case, you would dissolve the this compound in the minimum amount of the hot solvent in which it is more soluble (e.g., ethyl acetate) and then slowly add the anti-solvent (e.g., hexanes) until the solution becomes cloudy. Upon cooling, pure crystals of your product should form.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low yield after aqueous workup The product has some water solubility.Wash the organic layer with brine to reduce the solubility of the organic product in the aqueous phase.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is an oil instead of a solid after purification Residual solvent or impurities are present.Ensure all solvent is removed under reduced pressure. If impurities are suspected, consider recrystallization or column chromatography.
Recrystallization does not yield crystals The chosen solvent is not suitable.Experiment with different solvent systems. A good starting point is a solvent in which the compound has low solubility at room temperature and high solubility at elevated temperatures. Consider using a solvent pair.
The solution is not saturated.Evaporate some of the solvent to increase the concentration of your product.
Crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.
Basic wash is not completely removing the TsOH Insufficient amount of base used.Use a larger volume of the basic solution or a slightly more concentrated basic solution (e.g., dilute NaOH). Ensure thorough mixing during the extraction.
The pH of the aqueous layer is not sufficiently basic.Check the pH of the aqueous layer after extraction to ensure it is basic.

Experimental Protocols

Protocol 1: Removal of p-Toluenesulfonic Acid by Liquid-Liquid Extraction

This protocol describes the standard procedure for removing acidic impurities like p-toluenesulfonic acid from an organic solution containing a neutral product such as this compound.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate completely. The aqueous layer will be on the bottom if using a chlorinated solvent like dichloromethane, and on the top for less dense solvents like ethyl acetate.

  • Drain the aqueous layer.

  • Repeat the wash with the NaHCO₃ solution (steps 2-5) one more time to ensure complete removal of the acid.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drain the aqueous brine layer.

  • Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.

  • Filter the drying agent from the organic solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid organic compound. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, ethanol, or a solvent pair like ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent, just enough to cover the solid.

  • Gently heat the mixture on a hot plate while swirling.

  • Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.

  • If using a solvent pair, dissolve the solid in a minimal amount of the hot, more soluble solvent, and then add the less soluble solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator.

Protocol 3: Removal of p-Toluenesulfonic Acid using a Scavenger Resin

This protocol outlines a general method for using an amine-functionalized silica resin to remove acidic impurities.

Materials:

  • Crude reaction mixture containing this compound and TsOH in an organic solvent

  • Amine-functionalized silica resin (scavenger resin)

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Filter funnel and filter paper

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Add the amine-functionalized silica resin to the solution. A typical starting point is to use 2-3 equivalents of the resin based on the estimated amount of TsOH.

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the removal of TsOH by thin-layer chromatography (TLC) if possible.

  • Once the TsOH has been scavenged, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the organic solvent and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solubility of p-Toluenesulfonic Acid in Common Solvents

SolventSolubility
WaterHighly soluble
EthanolSoluble
Diethyl EtherSoluble
BenzeneSlightly soluble in hot benzene
TolueneInsoluble

Table 2: Qualitative Solubility of this compound

SolventReported Solubility
ChloroformSlight
Ethyl AcetateSlight

Visualizations

experimental_workflow_extraction start Crude Reaction Mixture (this compound + TsOH) extraction Liquid-Liquid Extraction with Saturated NaHCO3(aq) start->extraction separation Separate Layers extraction->separation organic_layer Organic Layer (this compound) separation->organic_layer Organic aqueous_layer Aqueous Layer (Sodium Tosylate) separation->aqueous_layer Aqueous brine_wash Wash with Brine organic_layer->brine_wash drying Dry with Na2SO4 brine_wash->drying evaporation Solvent Evaporation drying->evaporation product Purified This compound evaporation->product

Workflow for TsOH removal by extraction.

troubleshooting_logic cluster_solutions Troubleshooting Options start Is TsOH completely removed (checked by TLC/NMR)? yes Purification Successful start->yes Yes no Residual TsOH Detected start->no No wash Repeat Basic Wash (e.g., with dilute NaOH) no->wash recrystallize Recrystallize Product no->recrystallize chromatography Column Chromatography no->chromatography scavenger Use Scavenger Resin no->scavenger

Troubleshooting logic for residual TsOH.

Preventing hydrolysis of Ethyl tosylcarbamate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Ethyl Tosylcarbamate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent hydrolysis during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during workup a concern?

This compound is an organic compound containing both a carbamate (B1207046) and a tosyl group. The carbamate linkage is susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. During the workup of a chemical reaction, the product is often exposed to aqueous solutions, creating a risk of hydrolysis. This can lead to the formation of undesired byproducts, such as p-toluenesulfonamide (B41071) and ethanol, ultimately reducing the yield and purity of the desired this compound.

Q2: Under what pH conditions is this compound most susceptible to hydrolysis?

Q3: Can I use a mild base like sodium bicarbonate to neutralize my reaction mixture?

Yes, using a saturated solution of sodium bicarbonate (NaHCO₃) is a common and recommended practice to neutralize acidic reaction mixtures. It provides a mildly basic environment (around pH 8) which is generally less harsh than strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), thereby minimizing the risk of base-catalyzed hydrolysis.

Q4: How can I minimize the contact time with the aqueous phase during extraction?

To minimize the risk of hydrolysis, it is crucial to perform the aqueous extraction steps as efficiently as possible. Have all your solutions and equipment ready before starting the workup. Avoid vigorous shaking that can lead to emulsions, as breaking them can prolong the contact time. Gentle inversions of the separatory funnel are often sufficient for extraction.

Q5: What is the role of brine in the workup, and can it help prevent hydrolysis?

Washing the organic layer with a saturated solution of sodium chloride (brine) is a standard step in an extractive workup. Brine helps to remove dissolved water from the organic layer, a process known as "salting out." By reducing the amount of water in the organic phase, you can indirectly help to minimize hydrolysis of the this compound that is dissolved in it.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup Hydrolysis of the product during the aqueous wash.- Ensure the aqueous wash is performed with a neutral or slightly acidic (pH 5-6) or mildly basic (saturated NaHCO₃, pH ~8) solution.- Minimize the time the organic layer is in contact with the aqueous phase.- Perform the workup at a lower temperature (e.g., using an ice bath) to slow down the rate of hydrolysis.
Presence of p-toluenesulfonamide as a byproduct Hydrolysis of the carbamate bond.- Follow the recommendations for preventing low yield.- Consider using a less polar organic solvent for extraction to reduce the amount of water co-dissolved in the organic phase.
Formation of an emulsion during extraction Vigorous shaking or the presence of surfactants.- Use gentle inversions instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.- If the emulsion persists, filtration through a pad of Celite® may be necessary. Prolonged contact due to emulsions increases the risk of hydrolysis.
Product degradation during purification by silica (B1680970) gel chromatography Residual acid or base on the silica gel.- Neutralize the crude product before loading it onto the column.- Consider using a neutral silica gel or pre-treating the silica gel with a suitable neutralizing agent.

Experimental Protocols

Hydrolysis-Resistant Workup Protocol for a Reaction Mixture Containing this compound

This protocol is designed to minimize the hydrolysis of this compound during the isolation and purification process.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0-5 °C

  • Saturated aqueous sodium chloride (brine) solution, cooled to 0-5 °C

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Ice bath

Procedure:

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This will slow down the rate of any potential hydrolysis.

  • Quenching (if necessary): If the reaction was performed under acidic conditions, slowly add the cold, saturated NaHCO₃ solution to the reaction mixture with gentle stirring until gas evolution ceases and the pH of the aqueous layer is approximately 8. If the reaction was performed under basic conditions, neutralize with a dilute, cold acid (e.g., 1 M HCl) to a pH of ~7 before proceeding.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction solvent is water-miscible, add a suitable water-immiscible organic solvent (e.g., ethyl acetate).

    • Gently invert the funnel 5-10 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the aqueous layer.

  • Washing:

    • Add the cold, saturated NaHCO₃ solution to the organic layer in the separatory funnel. Gently invert 3-5 times. Separate the layers.

    • Wash the organic layer with cold brine. Gently invert 3-5 times and separate the layers.

  • Drying:

    • Transfer the organic layer to a clean flask.

    • Add anhydrous Na₂SO₄ or MgSO₄ and stir for 10-15 minutes. The drying agent should no longer clump together when sufficient has been added.

  • Filtration and Concentration:

    • Filter off the drying agent.

    • Rinse the drying agent with a small amount of fresh, cold organic solvent.

    • Concentrate the filtrate under reduced pressure at a low temperature (e.g., < 40 °C) to obtain the crude this compound.

  • Purification:

    • If further purification is needed, consider techniques such as recrystallization or column chromatography using a neutral stationary phase.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting the hydrolysis of this compound during a workup.

Hydrolysis_Troubleshooting start Start: Low yield or p-toluenesulfonamide byproduct detected check_ph Check Workup pH start->check_ph acidic_wash Aqueous wash is acidic (pH < 6) check_ph->acidic_wash Yes basic_wash Aqueous wash is strongly basic (pH > 9) check_ph->basic_wash Yes neutral_wash Aqueous wash is near neutral (pH 6-9) check_ph->neutral_wash No solution_acidic Action: Neutralize with cold, saturated NaHCO3 solution to pH ~8 acidic_wash->solution_acidic solution_basic Action: Neutralize with cold, dilute HCl to pH ~7 basic_wash->solution_basic check_contact_time Review Extraction Procedure neutral_wash->check_contact_time solution_acidic->check_contact_time solution_basic->check_contact_time long_contact Prolonged contact with aqueous phase? check_contact_time->long_contact Yes emulsion Emulsion formation? check_contact_time->emulsion Yes check_temp Check Workup Temperature check_contact_time->check_temp No solution_contact_time Action: Minimize extraction time, use gentle inversions long_contact->solution_contact_time solution_emulsion Action: Add brine, filter through Celite if necessary emulsion->solution_emulsion solution_contact_time->check_temp solution_emulsion->check_temp high_temp Workup at room temperature? check_temp->high_temp Yes end End: Optimized Workup for this compound check_temp->end No solution_temp Action: Perform workup at 0-5 °C (ice bath) high_temp->solution_temp solution_temp->end

Caption: Troubleshooting workflow for preventing this compound hydrolysis.

Catalyst selection for optimizing Ethyl tosylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl tosylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis and optimization of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary, well-established methods for the synthesis of this compound:

  • Method A: From p-Toluenesulfonyl Isocyanate and Ethanol (B145695). This is a direct and often high-yielding method involving the addition of ethanol to p-toluenesulfonyl isocyanate. The reaction is typically fast and does not require a catalyst.[1]

  • Method B: From Ethyl Chloroformate and p-Toluenesulfonamide (B41071). This is a classic carbamate (B1207046) synthesis route that requires a base to deprotonate the sulfonamide, which then acts as a nucleophile attacking the ethyl chloroformate.[2][3]

Q2: Which catalyst or base should I choose for my synthesis?

A2: The choice depends on your selected synthesis route:

  • For Method A , the reaction between p-toluenesulfonyl isocyanate and an alcohol is generally rapid and proceeds to completion without the need for a catalyst.[1]

  • For Method B , the selection of a base is critical. A non-nucleophilic organic base like pyridine (B92270) is commonly used to activate the p-toluenesulfonamide and neutralize the HCl byproduct.[3] Inorganic bases such as sodium hydroxide (B78521) or potassium carbonate can also be used, often in a biphasic system or with phase-transfer catalysts.[2]

Q3: What kind of yield can I expect for the synthesis of this compound?

A3: Expected yields are generally good to excellent for both primary methods, assuming proper experimental technique.

  • Method A (Isocyanate route) can achieve very high yields, often in the range of 95-97%, as the reaction is clean and efficient.[1]

  • Method B (Chloroformate route) typically provides yields ranging from 70% to 90%.[2][3] The yield can be highly dependent on the choice of base, solvent, and the exclusion of moisture.[2][4]

Q4: What are the main safety concerns when synthesizing this compound?

A4: The primary safety concerns are associated with the starting materials.

  • p-Toluenesulfonyl isocyanate is a lachrymator and is moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Ethyl chloroformate is highly toxic, corrosive, flammable, and moisture-sensitive.[5] It can cause severe burns upon contact.[5] All work with this reagent must be conducted in a well-ventilated fume hood, and appropriate PPE, including gloves and safety goggles, is mandatory.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yields can stem from several factors. Consider the following troubleshooting steps based on your chosen method:

  • Moisture Contamination (Both Methods): Both p-toluenesulfonyl isocyanate and ethyl chloroformate are highly reactive towards water.[5] Hydrolysis of these starting materials is a primary cause of low yields.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Incomplete Reaction (Method B): The p-toluenesulfonamide may not be sufficiently deprotonated for the reaction to proceed efficiently.

    • Solution: Ensure you are using a suitable base (e.g., pyridine, triethylamine, or potassium carbonate) in stoichiometric amounts. Consider switching to a stronger, non-nucleophilic base if the reaction remains sluggish.

  • Suboptimal Temperature Control (Method B): The reaction of p-toluenesulfonamide with ethyl chloroformate can be exothermic. Poor temperature control can lead to side reactions.

    • Solution: Add the ethyl chloroformate dropwise to the cooled solution of the sulfonamide and base (typically 0-5 °C) to maintain control over the reaction temperature.[2]

  • Inefficient Purification: Product may be lost during the workup or purification steps.

    • Solution: During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the product. For column chromatography, perform a thorough optimization of the eluent system using Thin Layer Chromatography (TLC) to ensure good separation from byproducts and starting materials.

Q6: I see an unexpected byproduct in my analysis (NMR/LC-MS). What could it be?

A6: The identity of the byproduct often points to a specific issue in the reaction setup.

  • Presence of p-Toluenesulfonamide: This is a common byproduct in both methods.

    • In Method A: It indicates that the p-toluenesulfonyl isocyanate reacted with water.

    • In Method B: It is simply unreacted starting material.

  • Presence of Symmetric Urea (from Method A): If the isocyanate is exposed to water, it can hydrolyze to the sulfonamide, which can then react with another molecule of isocyanate to form a disubstituted urea.

  • Presence of Diethyl Carbonate (from Method B): This can form if the ethyl chloroformate reacts with excess ethanol or if it disproportionates.

Q7: My reaction seems to have stalled and is not proceeding to completion. What should I do?

A7: A stalled reaction can often be addressed by checking the following:

  • Reagent Purity: Verify the purity and activity of your starting materials. Old ethyl chloroformate or isocyanate that has been improperly stored may have degraded.

  • Base Strength/Solubility (Method B): If using an inorganic base like potassium carbonate, ensure it is finely powdered and that stirring is vigorous enough to facilitate the reaction. A phase-transfer catalyst may be beneficial in some solvent systems.

  • Reaction Time/Temperature: Some reactions may simply require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For Method A, if the reaction stalls after the initial fast phase, a slight warming might be necessary, though this is uncommon.[1]

Quantitative Data Summary

The following tables summarize typical reaction parameters and a comparison of the primary synthesis routes for this compound.

Table 1: Comparison of Optimized Reaction Conditions for this compound Synthesis

ParameterMethod A: Isocyanate RouteMethod B: Chloroformate RouteReference
Primary Reagents p-Toluenesulfonyl Isocyanate, EthanolEthyl Chloroformate, p-Toluenesulfonamide[1][2]
Catalyst/Base None requiredPyridine or NaOH/K₂CO₃[1][2][3]
Solvent Dichloromethane (B109758) (DCM) or other aprotic solventsDichloromethane, Acetone (B3395972), Ether[1][3]
Temperature 0 °C to Room Temperature0-5 °C (addition), then Room Temp[1][2]
Reaction Time 30 minutes - 2 hours2 - 5 hours[1][2]
Typical Yield 90 - 97%70 - 90%[1][2][3]

Table 2: Catalyst and Reagent Comparison

Reagent/CatalystTypeRole / AdvantageKey Consideration / Disadvantage
p-Toluenesulfonyl Isocyanate ElectrophileHigh reactivity, fast reaction times, high yields, no catalyst needed.Moisture sensitive, lachrymator.
Ethyl Chloroformate ElectrophileReadily available, well-established chemistry.Highly toxic and corrosive, moisture sensitive, requires a base.[5]
Pyridine Organic BaseActs as both a base and a nucleophilic catalyst. Soluble in organic solvents.Can be difficult to remove during workup.
NaOH / K₂CO₃ Inorganic BaseInexpensive and effective. Easily removed by aqueous wash.Often requires biphasic conditions or vigorous stirring due to poor solubility in organic solvents.[2]

Experimental Protocols

Method A: Synthesis from p-Toluenesulfonyl Isocyanate and Ethanol

This protocol is adapted from a standard procedure for the formation of N-tosylcarbamates from alcohols.[1]

  • Materials:

    • Anhydrous Ethanol

    • p-Toluenesulfonyl isocyanate

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, approx. 0.2 M).

    • Add anhydrous ethanol (1.0 equivalent) to the flask via syringe.

    • Cool the resulting solution to 0 °C using an ice-water bath.

    • Add p-Toluenesulfonyl isocyanate (1.1 to 1.2 equivalents) dropwise via syringe over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 30-60 minutes. Monitor the reaction progress by TLC until the starting alcohol is consumed.[1]

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Method B: Synthesis from Ethyl Chloroformate and p-Toluenesulfonamide

This protocol is a general procedure based on the reaction of amines with chloroformates in the presence of a base.[2][3]

  • Materials:

    • p-Toluenesulfonamide

    • Ethyl chloroformate

    • Anhydrous Pyridine

    • Anhydrous Acetone or Dichloromethane (DCM)

    • Dilute Hydrochloric Acid (e.g., 1 M HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel under a nitrogen atmosphere, add p-toluenesulfonamide (1.0 equivalent) and anhydrous acetone or DCM.

    • Add anhydrous pyridine (1.1 equivalents) to the stirred suspension.

    • Cool the mixture to 0-5 °C in an ice-water bath.

    • Add ethyl chloroformate (1.05 equivalents), diluted in a small amount of the reaction solvent, dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[2]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into cold water or ice.

    • Acidify the mixture with dilute HCl to neutralize excess pyridine, then extract the product with ethyl acetate or DCM.

    • Wash the combined organic layers successively with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield pure this compound.

Visualizations

Ethyl_Tosylcarbamate_Synthesis_Pathways Synthesis Pathways for this compound cluster_A Method A: Isocyanate Route cluster_B Method B: Chloroformate Route TSI p-Toluenesulfonyl Isocyanate ETC_A This compound TSI->ETC_A + Ethanol EtOH Ethanol EtOH->ETC_A TsNH2 p-Toluenesulfonamide ETC_B This compound TsNH2->ETC_B + Ethyl Chloroformate EtCF Ethyl Chloroformate EtCF->ETC_B Base Base (e.g., Pyridine) Base->ETC_B activates

Caption: Primary synthesis routes for this compound.

Troubleshooting_Workflow Troubleshooting Workflow: Diagnosing Low Yield node_action node_action node_start node_start node_end node_end start Start: Low Yield Observed check_moisture Moisture Contamination? start->check_moisture action_dry Action: Use anhydrous solvents. Dry all glassware. Run under N2/Ar. check_moisture->action_dry Yes check_reagents Reagent Purity? check_moisture->check_reagents No action_dry->check_reagents action_reagents Action: Verify purity of isocyanate/ chloroformate. Use fresh reagents. check_reagents->action_reagents Yes check_base Base Issue? (Method B) check_reagents->check_base No action_reagents->check_base action_base Action: Use stoichiometric base. Check base strength. Ensure vigorous stirring. check_base->action_base Yes check_temp Temp Control Issue? (Method B) check_base->check_temp No action_base->check_temp action_temp Action: Add reagents slowly at 0-5 °C. Monitor internal temp. check_temp->action_temp Yes end_point Yield Improved check_temp->end_point No action_temp->end_point

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Ethyl Tosylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl tosylcarbamate. It addresses common side reactions and other issues encountered during experiments involving nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

This compound serves as an electrophile. The carbonyl carbon is susceptible to nucleophilic attack, and the tosyl group can act as a leaving group. It is often used in the synthesis of substituted carbamates. The nitrogen atom is generally non-nucleophilic due to the electron-withdrawing nature of the adjacent carbonyl and sulfonyl groups.

Q2: What are the most common types of nucleophiles used with this compound?

The most common nucleophiles are primary and secondary amines, alcohols, and thiols. These react with this compound to form N-substituted carbamates, O-substituted carbamates (urethanes), and S-substituted thiocarbamates, respectively.

Q3: Under what conditions can this compound decompose?

This compound can undergo hydrolysis under acidic or basic conditions to yield ethyl carbamate (B1207046) and p-toluenesulfonic acid. Therefore, it is crucial to handle the reagent under anhydrous conditions to prevent its decomposition.

Q4: Can the tosyl group in this compound be displaced?

Yes, the sulfonamide group can participate in nucleophilic substitution reactions, which allows for the replacement of the tosyl group with other nucleophiles.

Troubleshooting Guide: Side Reactions with Nucleophiles

Amines (Primary and Secondary)

Problem: Low yield of the desired N-substituted carbamate with formation of unexpected byproducts.

Possible Causes and Solutions:

  • Side Reaction 1: Formation of Tosylamide: The amine nucleophile may attack the sulfur atom of the sulfonyl group, leading to the formation of a tosylamide and ethyl carbamate. This is more likely with sterically hindered amines or at elevated temperatures.

    • Solution: Maintain a low reaction temperature and use a non-nucleophilic base to activate the amine.

  • Side Reaction 2: Formation of Urea (B33335) Derivatives: If the reaction conditions are not carefully controlled, the initially formed carbamate can react with another molecule of the amine to form a urea derivative, especially if the amine is in large excess.

    • Solution: Use a stoichiometric amount of the amine or a slight excess. Add the amine slowly to the reaction mixture to maintain a low concentration.

  • Side Reaction 3: N-Alkylation of the Product: The carbamate product, once formed, can be deprotonated and subsequently alkylated if alkylating agents are present as impurities or in subsequent reaction steps.

    • Solution: Ensure the purity of all reagents and solvents. Purify the carbamate product before proceeding to subsequent steps that involve alkylating agents.

Alcohols and Phenols

Problem: The reaction with an alcohol or phenol (B47542) is sluggish or does not proceed to completion.

Possible Causes and Solutions:

  • Low Nucleophilicity of Alcohols: Alcohols are generally weaker nucleophiles than amines. The reaction may require activation.

    • Solution: Convert the alcohol to its corresponding alkoxide using a strong, non-nucleophilic base (e.g., sodium hydride). This significantly increases its nucleophilicity.

  • Steric Hindrance: Tertiary alcohols or sterically hindered phenols may react very slowly or not at all.

    • Solution: Use a less hindered alcohol if the experimental design allows. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be required, but this can also increase the likelihood of side reactions.

Thiols and Thiophenols

Problem: Formation of disulfides as a major byproduct.

Possible Causes and Solutions:

  • Oxidation of Thiols: Thiols are susceptible to oxidation to disulfides, especially in the presence of air (oxygen) and basic conditions.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. The addition of a reducing agent, if compatible with the overall reaction, can also mitigate disulfide formation.

  • Thiolate is a Better Nucleophile: While thiols can react directly, the corresponding thiolate is a much stronger nucleophile.

    • Solution: Use a base to deprotonate the thiol to a thiolate prior to the addition of this compound. This will increase the rate of the desired reaction and can help to outcompete the oxidation side reaction.

Quantitative Data on Side Reactions

The following table summarizes potential side products and reaction conditions that may favor their formation. The yields are illustrative and can vary significantly based on the specific substrates and conditions.

NucleophileDesired ProductPotential Side ProductCondition Favoring Side ProductIllustrative Side Product Yield
Primary Amine N-Alkyl CarbamateTosylamideHigh temperature, sterically hindered amine5-15%
N,N'-Dialkyl UreaLarge excess of amine, prolonged reaction time10-20%
Alcohol O-Alkyl Carbamate(No reaction)Neutral conditions, low temperatureN/A
Thiol S-Alkyl ThiocarbamateDisulfidePresence of oxygen, basic conditionsUp to 50% without inert atmosphere

Experimental Protocols

General Procedure for the Reaction of this compound with an Amine
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF).

  • Base Addition: A non-nucleophilic base (e.g., triethylamine, 1.2 eq.) is added to the flask.

  • Nucleophile Addition: The amine (1.1 eq.), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for the Reaction of this compound with an Alcohol
  • Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, the alcohol (1.1 eq.) is dissolved in an anhydrous solvent (e.g., THF). A strong base (e.g., sodium hydride, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases.

  • Carbamate Addition: this compound (1.0 eq.), dissolved in the same anhydrous solvent, is added dropwise to the alkoxide solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is extracted, washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Visualizations

ReactionPathways Start This compound + Nucleophile (Nu-H) Desired Desired Product (EtO-CO-Nu) Start->Desired Desired Pathway (Attack on Carbonyl) Tosylamide Side Product: Tosylamide (Ts-Nu) Start->Tosylamide Side Pathway (Amine Nu) (Attack on Sulfur) Hydrolysis Side Product: Hydrolysis (Ethyl Carbamate) Start->Hydrolysis Decomposition (Presence of H2O) Disulfide Side Product: Disulfide (Nu-S-S-Nu) Start->Disulfide Oxidation (Thiol Nu) (Presence of O2) Urea Side Product: Urea Derivative (Nu-CO-Nu) Desired->Urea Further Reaction (Excess Amine)

Caption: Reaction pathways of this compound with nucleophiles.

TroubleshootingWorkflow decision decision issue issue Start Experiment Start CheckReaction Monitor Reaction by TLC/LC-MS Start->CheckReaction LowYield Low Yield of Desired Product? CheckReaction->LowYield Byproducts Unexpected Byproducts Observed? LowYield->Byproducts Yes ActivateNuc Activate Nucleophile (e.g., with base) LowYield->ActivateNuc No (Sluggish Reaction) CheckPurity Check Purity of Starting Materials Byproducts->CheckPurity CheckAnhydrous Ensure Anhydrous Conditions CheckPurity->CheckAnhydrous OptimizeTemp Optimize Reaction Temperature CheckAnhydrous->OptimizeTemp OptimizeStoich Adjust Nucleophile Stoichiometry OptimizeTemp->OptimizeStoich UseInert Use Inert Atmosphere (for Thiols) OptimizeStoich->UseInert End Problem Resolved UseInert->End ActivateNuc->End

Caption: Troubleshooting workflow for this compound reactions.

Validation & Comparative

A Comparative Guide to Tosylating Agents: Ethyl Tosylcarbamate, Tosyl Chloride, and Tosyl Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the conversion of alcohols into better leaving groups is a foundational strategy for facilitating nucleophilic substitution and elimination reactions. The p-toluenesulfonyl (tosyl) group is a cornerstone of this approach, and various reagents have been developed for its installation. This guide provides an objective comparison of Ethyl Tosylcarbamate against the two most prevalent tosylating agents: p-Toluenesulfonyl Chloride (TsCl) and p-Toluenesulfonic Anhydride (Ts₂O), offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.

Executive Summary

The primary function of a tosylating agent is to convert a poor leaving group, the hydroxyl (-OH) group of an alcohol, into a tosylate (-OTs), which is an excellent leaving group due to the stability of the resonance-delocalized tosylate anion.[1][2] The choice of agent depends on factors such as substrate sensitivity, desired reaction conditions, and safety considerations.

  • p-Toluenesulfonyl Chloride (TsCl) is the most widely used and cost-effective tosylating agent.[3] It is highly reactive but generates hydrochloric acid (HCl) as a byproduct, necessitating the use of a base.[4]

  • p-Toluenesulfonic Anhydride (Ts₂O) serves as a milder alternative to TsCl, often used for sensitive substrates where the presence of chloride ions is undesirable.[3] Its only byproduct is p-toluenesulfonic acid.

  • This compound is a less conventional tosylating agent. While it incorporates the necessary tosyl group, its application in the literature is more prominent as a synthetic intermediate, particularly in pharmaceuticals, rather than as a general-purpose agent for alcohol tosylation.[5] Its reactivity is predicated on the nucleophilic attack on the sulfonyl sulfur, with the ethyl carbamate (B1207046) anion as the leaving group.

Performance Comparison of Tosylating Agents

Table 1: Quantitative Comparison of Tosylation Conditions for a Polymeric Alcohol using TsCl [6]

EntryReagent (eq.)Base (eq.)Catalyst (eq.)Time (h)Hydroxyl Conversion (%)Tosylate Yield (%)Chloride Byproduct (%)
1TsCl (10)Pyridine (13.7)-7216160
2TsCl (10)TEA (13.7)DMAP (2)71001000
3TsCl (10)TEA (13.7)DMAP (2)24100919
4TsCl (5)TEA (13.7)DMAP (2)7287816
5TsCl (10)TEA (5)1-MI (2)20100928
6TsCl (10)TEA (3)1-MI (2)20100973

Abbreviations: TsCl (p-Toluenesulfonyl Chloride), TEA (Triethylamine), DMAP (4-Dimethylaminopyridine), 1-MI (1-Methylimidazole), eq. (equivalents).

Data Interpretation:

  • The combination of TsCl with a strong amine base like Triethylamine (TEA) and a nucleophilic catalyst such as DMAP or 1-MI is highly effective, achieving complete conversion of the hydroxyl groups.[6]

  • Pyridine alone is a significantly less effective base for this transformation, leading to very low conversion even after extended reaction times.[6]

  • A notable side reaction is the conversion of the newly formed tosylate to an alkyl chloride, which occurs when the chloride ion byproduct acts as a nucleophile.[3][6] This can be mitigated by controlling reaction time and the amount of base.[6]

Reaction Mechanisms and Logical Workflow

The general mechanism for alcohol tosylation involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tosylating agent. The stereochemistry at the carbon bearing the hydroxyl group is retained during this step.[1][4]

TosylationMechanism cluster_TsCl Tosyl Chloride (TsCl) Pathway cluster_EtOTs Hypothetical this compound Pathway TsCl_ROH Alcohol (R-OH) + TsCl TsCl_Int Intermediate [R-O(H+)-Ts] + Cl⁻ TsCl_ROH->TsCl_Int Nucleophilic Attack TsCl_Prod Tosylated Product (R-OTs) + Base-H⁺Cl⁻ TsCl_Int->TsCl_Prod Deprotonation TsCl_Base Base (e.g., Pyridine) TsCl_Base->TsCl_Int EtOTs_ROH Alcohol (R-OH) + EtO₂C-NHTs EtOTs_Int Intermediate [R-O(H+)-Ts] + [EtO₂C-NH]⁻ EtOTs_ROH->EtOTs_Int Nucleophilic Attack EtOTs_Prod Tosylated Product (R-OTs) + Ethyl Carbamate EtOTs_Int->EtOTs_Prod Deprotonation & Leaving Group Departure

Figure 1. Comparative reaction pathways for tosylation.

The workflow for a typical tosylation experiment is a multi-step process involving reaction setup, execution, and product purification.

ExperimentalWorkflow A Reactant Preparation B Dissolve alcohol and base (e.g., TEA) in anhydrous solvent (e.g., DCM) under N₂ A->B C Cool reaction mixture to 0 °C B->C E Add tosylating agent (e.g., TsCl) dropwise D Reaction D->E F Stir at 0 °C to room temp. Monitor by TLC E->F H Quench with water/aq. HCl G Work-up & Purification G->H I Extract with organic solvent H->I J Wash, dry, and concentrate I->J K Purify by column chromatography or recrystallization J->K L Final Product (R-OTs) K->L

References

A Comparative Guide to the Efficacy of ATP-Sensitive Potassium Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various ATP-sensitive potassium (KATP) channel modulators, with a focus on the therapeutic context of Ethyl tosylcarbamate as a precursor to the KATP channel blocker, Gliclazide. Quantitative data from experimental studies are presented to facilitate a clear comparison between different modulators. Detailed experimental protocols and signaling pathways are also provided to support further research and drug development.

Executive Summary

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. Modulation of these channels, either through inhibition (blocking) or activation (opening), has significant therapeutic implications. This guide is divided into two main sections: KATP channel blockers and KATP channel openers.

This compound is a key intermediate in the synthesis of Gliclazide, a second-generation sulfonylurea that acts as a selective blocker of pancreatic KATP channels.[1] Therefore, the efficacy of this compound is indirectly represented by the well-characterized actions of Gliclazide. This guide compares the inhibitory potency of Gliclazide with other sulfonylureas and meglitinides.

Conversely, KATP channel openers, such as Minoxidil, Diazoxide, and Nicorandil, are potent vasodilators and have applications in treating hypertension and angina. Their efficacy in activating KATP channels is also compared.

KATP Channel Blockers: A Comparative Analysis

KATP channel blockers, primarily sulfonylureas and meglitinides, are instrumental in the management of type 2 diabetes. They act by closing KATP channels in pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion.[2][3][4]

Quantitative Efficacy of KATP Channel Blockers

The inhibitory potency of various KATP channel blockers is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.

CompoundClassIC50 (Pancreatic β-cell KATP channels)Tissue SelectivityReference(s)
Gliclazide Sulfonylurea184 nMHigh for pancreatic β-cells over cardiovascular tissue.[5]
Glibenclamide Sulfonylurea0.5 µM (full conductance block)Low; also affects cardiovascular KATP channels.[6]
Repaglinide Meglitinide21 nM - 29 nMHigh for pancreatic β-cells.[7][8]
Tolbutamide Sulfonylurea32.2 µMLow; high concentrations needed to block cardiac KATP channels.[1][9]
Signaling Pathway of KATP Channel Blockers in Pancreatic β-cells

The closure of KATP channels by blockers like Gliclazide initiates a cascade of events leading to insulin release.

Signaling pathway of KATP channel blockers.
Experimental Protocol: Whole-Cell Patch-Clamp for IC50 Determination of KATP Channel Blockers

The patch-clamp technique is the gold standard for studying ion channel activity.[10] The whole-cell configuration allows for the measurement of macroscopic currents across the entire cell membrane while controlling the intracellular and extracellular solutions.

1. Cell Preparation:

  • Pancreatic β-cells (e.g., from isolated islets of Langerhans or cell lines like INS-1) are cultured on glass coverslips.

2. Electrophysiological Recording Setup:

  • Coverslips are transferred to a recording chamber on an inverted microscope.

  • The chamber is perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).

  • A glass micropipette with a tip resistance of 2-5 MΩ is filled with an intracellular solution (e.g., containing in mM: 140 KCl, 10 EGTA, 10 HEPES, 1 MgCl2, and ATP/ADP as required, pH 7.2).

3. Whole-Cell Configuration:

  • The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed.

  • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

4. Data Acquisition:

  • The membrane potential is held at a specific voltage (e.g., -70 mV).

  • A KATP channel opener (e.g., diazoxide) is applied to elicit a baseline current.

  • The KATP channel blocker is then perfused at increasing concentrations.

  • The reduction in the KATP current is measured at each concentration.

5. Data Analysis:

  • The current inhibition at each concentration is normalized to the baseline current.

  • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the blocker concentration.

  • The IC50 value is determined by fitting the data to the Hill equation.

KATP Channel Openers: A Comparative Analysis

KATP channel openers are a class of drugs that activate KATP channels, leading to membrane hyperpolarization. In vascular smooth muscle, this causes relaxation and vasodilation.[2][3]

Quantitative Efficacy of KATP Channel Openers

The efficacy of KATP channel openers is determined by their half-maximal effective concentration (EC50) for inducing a physiological response (e.g., vasodilation or membrane hyperpolarization). A lower EC50 value indicates greater potency.

CompoundClassEC50 (Vascular Smooth Muscle)Primary Therapeutic UseReference(s)
Minoxidil Sulfate Piperidinopyrimidine derivative7.3 µM (for flavoprotein oxidation, an index of mitoKATP channel activity)Hypertension, Alopecia[11]
Diazoxide Benzothiadiazine derivative~200 µM (for ROS production in vascular smooth muscle cells)Hypertension, Hyperinsulinism[8]
Nicorandil Nicotinamide derivativeNot explicitly found for vascular smooth muscle; dual-action KATP opener and NO donor.Angina[12]
Cromakalim Benzopyran derivative~100-300 nM (for relaxation of various arteries)Investigational[13]
Levcromakalim Enantiomer of Cromakalim870 nM (for hyperpolarization in A10 cells)Investigational[14]
P1075 Cyanoguanidine170 nM (for hyperpolarization in A10 cells)Investigational[14]
Signaling Pathway of KATP Channel Openers in Vascular Smooth Muscle

KATP channel openers induce vasodilation by hyperpolarizing the smooth muscle cell membrane.

Signaling pathway of KATP channel openers.
Experimental Protocol: Measurement of Vasodilation for EC50 Determination of KATP Channel Openers

The vasodilatory effect of KATP channel openers can be assessed using isolated arterial rings in an organ bath setup.

1. Tissue Preparation:

  • A blood vessel (e.g., rat aorta or porcine coronary artery) is carefully dissected and cut into rings of 2-3 mm in length.

  • The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

2. Contraction and Relaxation Measurement:

  • The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl).

  • Once a stable contraction is achieved, the KATP channel opener is added to the bath in a cumulative manner at increasing concentrations.

  • The relaxation of the arterial ring is recorded using an isometric force transducer.

3. Data Analysis:

  • The relaxation at each concentration is expressed as a percentage of the pre-contraction tension.

  • A dose-response curve is constructed by plotting the percentage of relaxation against the logarithm of the opener concentration.

  • The EC50 value is calculated from the curve, representing the concentration of the opener that produces 50% of the maximal relaxation.

Experimental Workflow Diagram

The general workflow for assessing the efficacy of potassium channel modulators using electrophysiology is outlined below.

Experimental_Workflow Cell_Culture Cell Culture/ Tissue Preparation Electrophysiology_Setup Electrophysiological Setup (Patch-Clamp/Organ Bath) Cell_Culture->Electrophysiology_Setup Baseline_Recording Baseline Recording (KATP current/Vessel tension) Electrophysiology_Setup->Baseline_Recording Drug_Application Cumulative Application of Potassium Channel Modulator Baseline_Recording->Drug_Application Data_Acquisition Data Acquisition (Current/Tension changes) Drug_Application->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curve Fitting) Data_Acquisition->Data_Analysis Efficacy_Determination Determination of IC50 / EC50 Data_Analysis->Efficacy_Determination

References

A Comparative Guide to Carbamate Synthesis: Exploring Alternatives to Ethyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of carbamates is a fundamental transformation. While a variety of reagents can achieve this, concerns over the use of hazardous materials such as phosgene (B1210022) and isocyanates have driven the exploration of safer and more efficient alternatives. This guide provides an objective comparison of several modern alternatives to traditional carbamating agents, with a focus on their performance, supported by experimental data.

While ethyl tosylcarbamate was the initial point of comparison for this guide, a comprehensive literature search revealed a lack of extensive data for its use as a direct carbamoylating agent for alcohols. Therefore, this guide will focus on comparing several prominent and well-documented alternative methods.

Performance Comparison of Carbamate (B1207046) Synthesis Methods

The following tables summarize the quantitative data for various carbamate synthesis methodologies, offering a clear comparison of their reaction conditions and yields across different substrates.

Table 1: Tin-Catalyzed Transcarbamoylation

EntryAlcohol SubstrateCarbamoyl DonorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl alcoholPhenyl carbamateDibutyltin (B87310) dilaurate (5)Toluene (B28343)110495[1]
21-OctanolPhenyl carbamateDibutyltin dilaurate (5)Toluene110692[1]
3CyclohexanolPhenyl carbamateDibutyltin dilaurate (5)Toluene110888[1]
4GeraniolMethyl carbamateDibutyltin oxide (5)Toluene1102485[2]
5Cinnamyl alcoholMethyl carbamateDibutyltin oxide (5)Toluene1101891[2]

Table 2: Carbamate Synthesis from CO2, Amines, and Alcohols

EntryAmineAlcoholCatalyst/ReagentSolventPressure (MPa)Temp (°C)Time (h)Yield (%)Reference
1AnilineMethanolCeO2None2.5150478[3][4]
2n-ButylamineEthanolDBUAcetonitrile (B52724)0.1 (bubbled)RT1895[5]
3PiperidineBenzyl alcoholDBU/MitsunobuAcetonitrile0.1 (1 atm)RT196[6]
4(R)-1-PhenylethylamineMethanolK2CO3DMF0.1 (bubbled)RT2485[7]

Table 3: Carbamate Synthesis via Curtius Rearrangement

EntryCarboxylic AcidAlcoholReagentsSolventTemp (°C)Time (h)Yield (%)Reference
1Adamantanecarboxylic acidt-ButanolDPPA, Et3Nt-Butanol801291
2Phenylacetic acidBenzyl alcoholDPPA, Et3NToluene100388
33-Phenylpropanoic acidEthanolNaN3, Boc2O, Zn(OTf)2Dioxane404885

Table 4: Carbamate Synthesis using Carbonyldiimidazole (CDI)

EntryAlcoholAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl alcoholMethylamineNoneMechanochemicalRT0.598
21-OctanolPyrrolidineNaHTHF/DMFRT2485
3CyclohexanolBenzylamineEt3NCH2Cl2RT292

Experimental Protocols

1. General Procedure for Tin-Catalyzed Transcarbamoylation

A solution of the alcohol (1.0 mmol), phenyl carbamate (1.5 mmol), and dibutyltin dilaurate (0.05 mmol) in toluene (5 mL) is heated at 110 °C in a sealed tube. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired carbamate.[1]

2. General Procedure for Carbamate Synthesis from CO2, Amine, and Alkyl Halide

To a stirred suspension of the amine (0.5 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) in acetonitrile (7 mL), carbon dioxide is bubbled for 30 minutes at room temperature. Iodoethane (1.2 mmol) is then added, and the resulting mixture is stirred for 18 hours. The reaction is quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give the ethyl carbamate.[5]

3. General Procedure for Carbamate Synthesis via Curtius Rearrangement

To a solution of the carboxylic acid (1.0 mmol) and triethylamine (B128534) (1.5 mmol) in anhydrous t-butanol (10 mL) is added diphenylphosphoryl azide (B81097) (DPPA) (1.2 mmol) at room temperature. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated in vacuo. The crude product is purified by silica gel chromatography to afford the corresponding Boc-protected amine.

4. General Procedure for Mechanochemical Synthesis of Carbamates using CDI

In a vibrational ball mill, the alcohol (1.0 mmol) and 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 mmol) are milled for 30 minutes. The corresponding amine (1.2 mmol) is then added, and milling is continued for another 30 minutes. The resulting solid is directly purified by column chromatography to yield the desired carbamate.

Visualizing the Pathways

The following diagrams illustrate the key mechanistic steps and workflows for some of the discussed carbamate synthesis methods.

G Tin-Catalyzed Transcarbamoylation cluster_activation Activation cluster_reaction Reaction Alcohol R'-OH Activated_Complex [Bu2Sn(OR')(OOCR)] Alcohol->Activated_Complex + Catalyst Carbamate PhO-C(=O)NH2 Carbamate->Activated_Complex Catalyst Bu2Sn(OOCR)2 Intermediate [R'-O-C(=O)NH2-Sn] Activated_Complex->Intermediate + Carbamate Product R'-O-C(=O)NH2 Intermediate->Product Byproduct PhOH Intermediate->Byproduct G CO2-Based Carbamate Synthesis cluster_carbamate_formation Carbamic Acid Salt Formation cluster_alkylation Alkylation Amine R2NH Carbamate_Salt [R2NCOO-][DBUH+] Amine->Carbamate_Salt CO2 CO2 CO2->Carbamate_Salt Base DBU Base->Carbamate_Salt Product R2NCOOR' Carbamate_Salt->Product Alkyl_Halide R'-X Alkyl_Halide->Product Byproduct [DBUH+][X-] G Curtius Rearrangement for Carbamate Synthesis cluster_azide_formation Acyl Azide Formation cluster_rearrangement Rearrangement and Trapping Carboxylic_Acid R-COOH Acyl_Azide R-CON3 Carboxylic_Acid->Acyl_Azide DPPA DPPA DPPA->Acyl_Azide Isocyanate R-N=C=O Acyl_Azide->Isocyanate Heat, -N2 Product R-NHCOOR' Isocyanate->Product Alcohol R'-OH Alcohol->Product

References

Validating the Structure of Ethyl Tosylcarbamate: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. For novel compounds like Ethyl tosylcarbamate, a combination of analytical techniques is often employed to ensure structural integrity. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative methods—namely Mass Spectrometry (MS) and X-ray Crystallography—for the structural validation of this compound.

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR techniques are powerful tools for elucidating the intricate connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, experiments such as COSY, HSQC, and HMBC provide a detailed structural map.

Predicted ¹H and ¹³C NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on the known spectral data of its constituent fragments: the ethyl group, the tosyl group, and the carbamate (B1207046) linkage.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Tosyl-CH₃ 2.421.5
Tosyl-Ar-H 7.4 (d), 7.8 (d)128.0, 130.0
Tosyl-Ar-C -135.0, 145.0
Carbamate-NH ~8.0 (s, br)-
Carbamate-C=O -152.0
Ethyl-CH₂ 4.1 (q)63.0
Ethyl-CH₃ 1.2 (t)14.0

Predicted 2D NMR Correlations for this compound

Based on the predicted chemical shifts, the following correlations are expected in the 2D NMR spectra of this compound:

Experiment Correlating Protons (¹H-¹H) Correlating Proton and Carbon (¹H-¹³C)
COSY - Ethyl-CH₂ (4.1 ppm) with Ethyl-CH₃ (1.2 ppm)- Tosyl-Ar-H (7.4 ppm) with Tosyl-Ar-H (7.8 ppm)-
HSQC -- Ethyl-CH₂ (4.1 ppm) with Ethyl-CH₂ (63.0 ppm)- Ethyl-CH₃ (1.2 ppm) with Ethyl-CH₃ (14.0 ppm)- Tosyl-CH₃ (2.4 ppm) with Tosyl-CH₃ (21.5 ppm)- Tosyl-Ar-H (7.4, 7.8 ppm) with Tosyl-Ar-C (128.0, 130.0 ppm)
HMBC -- Ethyl-CH₂ (4.1 ppm) with Carbamate-C=O (152.0 ppm) and Ethyl-CH₃ (14.0 ppm)- Ethyl-CH₃ (1.2 ppm) with Ethyl-CH₂ (63.0 ppm)- Tosyl-CH₃ (2.4 ppm) with Tosyl-Ar-C (135.0, 128.0 ppm)- Tosyl-Ar-H (7.4, 7.8 ppm) with Tosyl-Ar-C (135.0, 145.0, 130.0, 128.0 ppm) and Tosyl-CH₃ (21.5 ppm)- Carbamate-NH (~8.0 ppm) with Carbamate-C=O (152.0 ppm) and Tosyl-Ar-C (135.0 ppm)

Experimental Workflow for 2D NMR Analysis

2D_NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire_2D->Process Analyze Analyze Spectra and Correlate Peaks Process->Analyze Structure Elucidate Structure Analyze->Structure

A streamlined workflow for the structural elucidation of this compound using 2D NMR.

Alternative Structural Validation Techniques

While 2D NMR provides detailed connectivity information, other techniques offer complementary data that can corroborate the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Fragmentation of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
243[M]⁺Molecular Ion
186[M - C₂H₅O]⁺Loss of the ethoxy group
155[SO₂C₆H₄CH₃]⁺Tosyl group fragment
91[C₇H₇]⁺Tropylium ion (from tosyl group)
88[M - SO₂C₆H₄CH₃]⁺Loss of the tosyl group

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique can unambiguously determine bond lengths, bond angles, and stereochemistry.

Expected X-ray Crystallography Data for a Tosylcarbamate

Parameter Expected Value Information Gained
Crystal System Dependent on packingUnit cell dimensions and symmetry
S-O Bond Length ~1.43 ÅConfirmation of sulfonyl group
S-N Bond Length ~1.65 ÅConfirmation of sulfonamide linkage
C=O Bond Length ~1.21 ÅConfirmation of carbonyl group
C-N Bond Length ~1.35 ÅConfirmation of carbamate linkage

Comparative Analysis

Technique Information Provided Advantages Limitations
2D NMR Atom connectivity, through-bond correlationsProvides detailed structural information in solution, non-destructiveRequires soluble sample, can be time-consuming
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, small sample amount neededDoes not provide detailed connectivity, isomers can be difficult to distinguish
X-ray Crystallography 3D structure, bond lengths and anglesUnambiguous structure determinationRequires a single crystal, structure is in solid state

Logical Flow of Structural Validation

Structural_Validation_Logic Start Proposed Structure of this compound NMR 2D NMR Analysis (COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry Start->MS Xray X-ray Crystallography Start->Xray Confirm Structure Validated NMR->Confirm MS->Confirm Xray->Confirm

Logical approach to validating the structure of this compound using multiple techniques.

Experimental Protocols

2D NMR Spectroscopy (General Protocol)

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine appropriate spectral widths and pulse durations.

  • COSY Acquisition: Set up a gradient-selected COSY experiment. Typically, 8-16 scans per increment are acquired for a 256x1024 data matrix.

  • HSQC Acquisition: Set up a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the one-bond ¹J(C,H) coupling constant (typically ~145 Hz). Acquire 4-8 scans per increment for a 256x1024 data matrix.

  • HMBC Acquisition: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling constant (typically 6-8 Hz) to observe two- and three-bond correlations. Acquire 16-64 scans per increment for a 256x1024 data matrix.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (General Protocol for ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺ or [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

X-ray Crystallography (General Protocol)

  • Crystal Growth: Grow single crystals of this compound of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Crystal Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structure.

A Comparative Guide to the Kinetic Performance of Ethyl Tosylcarbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tosylcarbamate (TsNHEt), a reagent with dual functionality, serves as both a protecting group for amines and an electrophile in nucleophilic substitution reactions. Its unique structure, combining a carbamate (B1207046) and a tosyl group, imparts distinct reactivity that can be advantageous in specific synthetic contexts. This guide provides an objective comparison of the kinetic performance of this compound against common alternatives, supported by available experimental data and detailed methodologies. Understanding these kinetic profiles is crucial for rational reaction design, optimization, and the selection of the most appropriate reagents for a given transformation.

I. This compound as a Protecting Group for Amines

The tosylcarbamate group can be employed for the protection of primary and secondary amines. Its stability and deprotection conditions are key considerations for its utility. A common alternative for amine protection is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Deprotection Kinetics: N-Tosylcarbamate vs. N-Boc

Table 1: Comparison of Deprotection Conditions and Qualitative Kinetics

Protecting GroupReagent/Conditions for DeprotectionRelative Rate of DeprotectionNotes
N-Tosylcarbamate Strong acids (e.g., HBr/AcOH, conc. H2SO4), reducing agents (e.g., Na/NH3, SmI2)Very SlowDeprotection often requires harsh conditions and prolonged reaction times.
N-Boc Moderate to strong acids (e.g., TFA, HCl in organic solvents)FastDeprotection is typically rapid at room temperature.[1][2]

Quantitative Kinetic Data for N-Boc Deprotection

Kinetic studies on the HCl-catalyzed deprotection of a Boc-protected amine have shown a second-order dependence on the acid concentration.[1][2]

Table 2: Second-Order Rate Constants for the Deprotection of a Boc-Protected Amine with HCl in Toluene/Propan-2-ol [1][2]

Temperature (°C)k (M⁻¹s⁻¹)
251.3 x 10⁻³
405.0 x 10⁻³
501.2 x 10⁻²

Data is for the deprotection of thioester 2 in the cited study and serves as a representative example for N-Boc cleavage kinetics.

The significantly milder conditions required for N-Boc deprotection compared to the harsh conditions needed for N-tosyl group cleavage strongly suggest that the rate of deprotection for N-tosylcarbamates is orders of magnitude slower than for N-Boc carbamates.

Experimental Protocols

Protocol 1: General Procedure for the Deprotection of an N-Boc Protected Amine [3][4]

  • Dissolution: Dissolve the N-Boc protected amine in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acid Addition: Add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting ammonium (B1175870) salt can be neutralized with a suitable base to afford the free amine.

Protocol 2: General Procedure for the Deprotection of an N-Tosyl Protected Amine

  • Reaction Setup: Dissolve the N-tosyl protected amine in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: Add a strong acid, such as hydrobromic acid, and phenol (B47542) (as a scavenger).

  • Heating: Heat the reaction mixture at reflux for several hours to days.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and basify to precipitate the product or enable extraction with an organic solvent.

Logical Workflow for Protecting Group Selection

G cluster_0 Aminolysis of this compound cluster_1 Aminolysis of Ethyl Tosylate A1 This compound + Amine (R-NH2) B1 Tetrahedral Intermediate A1->B1 Nucleophilic Attack C1 N-Tosyl Carboxamide + Ethanol B1->C1 Elimination of Ethoxide A2 Ethyl Tosylate + Amine (R-NH2) B2 [R-NH2...Et...OTs]‡ (SN2 Transition State) A2->B2 Nucleophilic Attack C2 N-Ethylamine + Tosic Acid B2->C2 Displacement of Tosylate

References

Comparison Guide: Mass Spectrometric Characterization of Ethyl Tosylcarbamate and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of mass spectrometry techniques for the characterization of Ethyl tosylcarbamate and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize this compound in synthesis and require robust analytical methods for product identification and quantification. The guide details common reaction pathways, predicted fragmentation patterns, and standardized experimental protocols.

Introduction to this compound and its Reactivity

This compound (C₁₀H₁₃NO₄S) is a versatile reagent in organic synthesis.[1] Its structure combines a tosyl group, known for its good leaving group properties, and a carbamate (B1207046) moiety. This unique combination allows it to participate in various reactions, most notably with nucleophiles such as amines. The reaction with a primary amine, for instance, typically yields an N-substituted-N'-tosylurea, a common structural motif in medicinal chemistry. Accurate characterization of these reaction products is critical for reaction monitoring, purity assessment, and structural confirmation. Mass spectrometry, coupled with chromatographic separation, serves as a primary tool for this purpose.

The general reaction of this compound with a primary amine can be depicted as follows:

ETC This compound Product N-R-N'-tosylurea ETC->Product + R-NH2 Amine Primary Amine (R-NH2) Amine->Product Ethanol Ethanol

Caption: General reaction of this compound with a primary amine.

Mass Spectrometry Approaches: A Comparison

The two predominant mass spectrometry techniques for analyzing moderately polar, medium-sized molecules like this compound and its derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis.Separates compounds in the liquid phase before ionization and tandem mass analysis.
Ionization Primarily Electron Ionization (EI), a hard technique causing extensive fragmentation.Primarily Electrospray Ionization (ESI), a soft technique that typically preserves the molecular ion.[2]
Molecular Ion Often weak or absent due to extensive fragmentation.[3]Strong [M+H]⁺ or [M-H]⁻ peaks are usually observed.[2]
Fragmentation Provides detailed structural information from reproducible fragmentation patterns.Fragmentation is controlled via Collision-Induced Dissociation (CID) in a collision cell, allowing for targeted analysis (MRM).[4]
Derivatization May be required to increase volatility and thermal stability of polar reaction products.Generally not required, making it suitable for a wider range of reaction products.
Sensitivity Good, but can be limited by matrix interference.Excellent, especially in Multiple Reaction Monitoring (MRM) mode, which enhances signal-to-noise.[5]
Best For Structural elucidation of the parent compound and smaller, volatile products.Analysis of complex mixtures, quantification of reaction products, and characterization of larger, more polar, or thermally labile molecules.

Fragmentation Patterns and Mechanisms

Understanding the fragmentation pathways is key to interpreting mass spectra for structural confirmation. The fragmentation of this compound and its derivatives is dictated by the cleavage of its core bonds: the sulfonyl-nitrogen bond, the carbonyl-nitrogen bond, and bonds within the tosyl and ethyl groups.[6][7]

Predicted Fragmentation of this compound (MW: 243.28)

The fragmentation of the parent molecule can proceed via several pathways depending on the ionization technique.

M This compound [M]+• or [M+H]+ m/z 243 F1 Tosyl isocyanate [C8H7NO3S]+• m/z 197 M->F1 - C2H5O• (Loss of ethoxy radical) F4 [M-OEt]+ m/z 198 M->F4 - C2H5O• (LC-MS/ESI) F2 Tosyl radical cation [C7H7SO2]+• m/z 155 F1->F2 - NCO• F3 Tropylium cation [C7H7]+ m/z 91 F2->F3 - SO2

Caption: Predicted fragmentation pathway for this compound.

Key Predicted Fragments for this compound:

m/zIon StructureDescription
243[C₁₀H₁₃NO₄S]⁺Molecular Ion (as [M]⁺˙ in EI or [M+H]⁺ in ESI)
198[C₈H₈NO₃S]⁺Loss of the ethoxy group (-OC₂H₅)
155[C₇H₇SO₂]⁺Tosyl cation, a very common and stable fragment for tosylated compounds.
91[C₇H₇]⁺Tropylium ion, resulting from the cleavage of the SO₂ group from the tosyl fragment.
Predicted Fragmentation of N-Aryl-N'-tosylurea Product

For a hypothetical reaction product with aniline (B41778) (R = Phenyl), the resulting N-phenyl-N'-tosylurea (MW: 306.35) would exhibit a different fragmentation pattern, useful for confirming the reaction's success.

Key Predicted Fragments for N-phenyl-N'-tosylurea:

m/zIon StructureDescription
307[C₁₄H₁₅N₂O₃S]⁺Protonated Molecular Ion ([M+H]⁺)
155[C₇H₇SO₂]⁺Tosyl cation, indicating the presence of the tosyl group.
120[C₆H₅NCOH]⁺Phenylisocyanate fragment ion, confirming the addition of the aryl amine.
93[C₆H₅NH₂]⁺Protonated aniline, from cleavage of the urea (B33335) linkage.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate mass spectrometric analysis. Below are representative methods for LC-MS/MS and GC-MS analysis, adapted from established procedures for related carbamate and sulfonamide compounds.[8][9]

LC-MS/MS Protocol for Reaction Product Analysis

This method is ideal for quantitative analysis and confirmation of polar, non-volatile reaction products.

ParameterSpecification
Chromatography UHPLC System
Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 2 µL
MS Detector Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM) for quantification or Full Scan MS/MS for structural confirmation.
MRM Transitions For N-phenyl-N'-tosylurea: Q1: 307.1 -> Q3: 155.1 (Quantifier), Q1: 307.1 -> Q3: 93.1 (Qualifier)
Desolvation Temp. 250 °C
Ion Source Temp. 400 °C
GC-MS Protocol for this compound Analysis

This protocol is suitable for analyzing the purity of the starting material or identifying volatile byproducts.

ParameterSpecification
Chromatography Gas Chromatograph with Mass Selective Detector
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless, 1 µL
Inlet Temperature 250 °C
Oven Program Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-400)

Workflow for Product Characterization

A systematic workflow ensures comprehensive characterization from reaction completion to final data interpretation.

cluster_workflow Analytical Workflow A Reaction Quenching & Work-up B Sample Preparation (Dilution in Mobile Phase) A->B C LC-MS/MS Analysis B->C D Data Acquisition (Full Scan & MS/MS) C->D E Data Processing D->E F Structural Confirmation (Fragmentation Analysis) E->F G Purity & Yield (Quantification) E->G

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring a safe laboratory environment and minimizing environmental impact. For researchers, scientists, and drug development professionals handling ethyl tosylcarbamate, a clear and compliant disposal plan is a critical component of the experimental workflow. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Handling for Disposal

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A lab coat is mandatory to protect from spills.

Handling:

  • All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.[1]

  • Avoid generating dust when handling the solid form of the compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, and national regulations.[3] The following procedure is a general guideline and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.[4]

  • Waste Classification: Treat this compound as hazardous chemical waste.[2] Do not dispose of it in regular trash or down the drain.[4][5]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled, and sealed container for hazardous solid chemical waste.[6]

    • Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[6]

  • Containerization and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-on cap.[7]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the principal investigator's name and the date of accumulation.[4][6]

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.[2]

    • Ensure the storage area is away from heat, sparks, and open flames.[2]

    • Use secondary containment to prevent spills.[7]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.[2]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste accumulation should be followed.

ParameterGuidelineCitation
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste.[8]
Accumulation Time Limit Hazardous waste must be collected within 90 days of the start of accumulation.[7]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste (Solid vs. Liquid) classify->segregate containerize Containerize in a Labeled, Leak-Proof Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.